1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
Description
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Properties
Molecular Formula |
C10H14F2OSi |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2,6-difluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3 |
InChI Key |
HFQBTBSSGJSKRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F |
Origin of Product |
United States |
Foundational & Exploratory
Engineering Functionalized Benzynes: A Comprehensive Technical Guide to 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling the modulation of lipophilicity, metabolic stability, and target binding affinity. 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS: 114636-02-1) —also known systematically as (2,6-difluoro-3-methoxyphenyl)trimethylsilane—represents a highly specialized, next-generation building block.
Operating as an ortho-silyl aryl fluoride, this compound is a robust precursor for the generation of heavily functionalized benzynes (arynes). Unlike classical diazonium salts, which pose significant explosive hazards, or unsubstituted ortho-silyl aryl triflates (Kobayashi precursors) [1], this specific fluorinated scaffold allows for the safe, kinetically controlled generation of a transient aryne intermediate under mild, fluoride-activated conditions. This guide provides an authoritative deep dive into its structural properties, synthesis, and application in complex molecule construction.
Structural & Electronic Profiling
The reactivity of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is dictated by a complex "push-pull" electronic environment across the aromatic ring:
-
Steric Shielding: The bulky trimethylsilyl (TMS) group at the C2 position provides steric protection, rendering the molecule bench-stable and resistant to spontaneous degradation.
-
Inductive Withdrawing (-I): The two fluorine atoms at C1 and C3 are highly electronegative, withdrawing electron density from the ring via the sigma framework. This stabilizes the transient aryl anion formed during desilylation.
-
Resonance Donation (+R): The methoxy group at C4 donates electron density into the pi system, specifically influencing the regioselectivity of the subsequent aryne trapping by polarizing the transient triple bond.
Table 1: Physicochemical Properties
| Property | Specification |
| IUPAC Name | (2,6-difluoro-3-methoxyphenyl)trimethylsilane |
| CAS Number | 114636-02-1 |
| Molecular Formula | C₁₀H₁₄F₂OSi |
| Molecular Weight | 216.3 g/mol |
| Purity Standard | ≥ 97% |
| Storage Temperature | 2–8 °C (Refrigerated, under inert atmosphere) |
Data synthesized from commercial specifications provided by [2] and [3].
Synthetic Methodology: Directed ortho-Metalation (DoM)
The synthesis of this precursor relies on the precision of Directed ortho-Metalation (DoM). Starting from 2,4-difluoroanisole, the proton located between the two fluorine atoms (C3 in the starting material numbering) is exceptionally acidic due to the combined inductive effects of the adjacent halogens.
Experimental Protocol 1: Synthesis of the Precursor
This protocol is a self-validating system; strict adherence to temperature controls is non-negotiable to prevent catastrophic side reactions.
-
Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment. Moisture will instantly quench the organolithium reagent.
-
Substrate Loading: Dissolve 10.0 mmol of 2,4-difluoroanisole in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Metalation: Add 11.0 mmol (4.4 mL of a 2.5 M solution in hexanes) of n-Butyllithium (n-BuLi) dropwise via syringe over 10 minutes.
-
Causality Check: Slow addition prevents localized heating. The ortho-lithiated fluorobenzene intermediate is highly unstable; at temperatures above -50 °C, it undergoes spontaneous elimination of lithium fluoride (LiF) to form an uncontrolled benzyne intermediate, leading to polymerization. Maintaining -78 °C ensures kinetic stability.
-
-
Incubation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Silylation: Add 12.0 mmol (1.5 mL) of freshly distilled Trimethylsilyl chloride (TMSCl) dropwise. The electrophilic silicon is rapidly attacked by the stabilized carbanion.
-
Quenching: Remove the cooling bath, allow the mixture to warm to room temperature over 2 hours, and quench with 20 mL of saturated aqueous NH₄Cl.
-
Purification: Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Caption: Directed ortho-Metalation (DoM) pathway for the synthesis of the silylated aryne precursor.
Benzyne Generation & Trapping Kinetics
The utility of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene lies in its ability to generate a highly reactive fluoromethoxybenzyne intermediate in situ.
The Activation Mechanism: The Si–F bond dissociation energy (~582 kJ/mol) is significantly higher than the Si–C bond (~318 kJ/mol). This thermodynamic gradient drives the rapid cleavage of the TMS group upon exposure to a fluoride source. The resulting aryl anion immediately eliminates an adjacent fluoride ion (typically the C3 fluorine, influenced by the methoxy group's electronic push) to form the aryne triple bond [4].
Table 2: Fluoride Source Optimization for Aryne Generation
| Fluoride Source | Solvent System | Temp Range | Kinetic Profile | Primary Use Case |
| TBAF (1.0 M in THF) | THF | 0 °C to RT | Very Fast | Rapid trapping with highly reactive, robust nucleophiles. |
| CsF (Anhydrous) | Acetonitrile (MeCN) | 25 °C to 80 °C | Moderate | Diels-Alder cycloadditions; minimizes protodesilylation side reactions. |
| KF / 18-Crown-6 | THF / DME | RT to 60 °C | Slow / Controlled | Base-sensitive substrates requiring mild, sustained activation. |
Experimental Protocol 2: Fluoride-Activated Diels-Alder Trapping
This protocol utilizes CsF to ensure a controlled release of the aryne, maximizing the yield of the cycloadduct while suppressing dimerization.
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the precursor and 5.0 mmol of Furan (the diene trapping agent) in 5 mL of anhydrous MeCN.
-
Activation: Add 2.0 mmol of anhydrous Cesium Fluoride (CsF) in one portion.
-
Causality Check: CsF is highly insoluble in MeCN. This heterogeneity is intentional; it provides a slow, steady concentration of dissolved fluoride ions, ensuring the aryne is generated at a rate matching the cycloaddition kinetics, thereby preventing aryne dimerization (biphenylene formation).
-
-
Reaction: Seal the vial and stir at 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool to room temperature, dilute with 15 mL of Dichloromethane (DCM), and filter through a short pad of Celite to remove the inorganic cesium salts.
-
Purification: Concentrate the filtrate in vacuo and purify the resulting fluorinated epoxy-naphthalene derivative via flash chromatography.
Caption: Fluoride-induced desilylation, aryne generation, and subsequent Diels-Alder trapping.
Applications in Drug Development & Discovery
The integration of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene into synthetic pipelines offers profound advantages for medicinal chemists:
-
Metabolic Shielding: The retention of a fluorine atom on the final aromatic ring blocks cytochrome P450-mediated oxidative metabolism at that specific position, extending the biological half-life of the drug candidate.
-
Multicomponent Reactions (MCRs): The generated aryne can participate in three-component couplings (e.g., with amines and CO₂) to rapidly construct complex ortho-aminobenzoic acid derivatives and heterocycles[5].
-
Late-Stage Functionalization: The methoxy group serves as a versatile handle. Post-cyclization, it can be quantitatively cleaved using Boron tribromide (BBr₃) to yield a free phenol, providing a crucial hydrogen-bond donor for target protein interactions or a site for subsequent cross-coupling.
References
- Himeshima, Y.; Sonoda, T.; Kobayashi, H. "Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions." Chemistry Letters, 1983. (Foundational methodology for silyl-based aryne precursors).
-
Boroncore LLC. "114636-02-1 | 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene." Boroncore Chemical Database. Available at: [Link]
-
National Institutes of Health (PMC). "Aryne Aminohalogenation Using Protic Amines Enabled by Halogen Transfer." PMC Article Database. Available at:[Link]
-
MDPI. "Recent Progress on Multi-Component Reactions Involving Nucleophile, Arynes and CO₂." Molecules, 2024. Available at:[Link]
The Strategic Deployment of Fluorinated Benzynes: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of molecules.[1][2][3] Benzyne chemistry, experiencing a resurgence with the development of mild generation methods, provides a unique and efficient platform for the construction of complex, substituted arenes. This in-depth technical guide explores the synthesis, stability, and reactivity of fluorinated benzyne precursors, with a particular focus on their application in the rapid assembly of molecular architectures relevant to drug discovery. We will delve into the practical aspects of generating these highly reactive intermediates and their subsequent trapping in various transformations, providing field-proven insights and detailed experimental protocols.
Introduction: The Power of Fluorine in Aryne Chemistry
Arynes, highly reactive intermediates characterized by a formal triple bond within an aromatic ring, have transitioned from chemical curiosities to indispensable tools in synthetic organic chemistry.[4] Their ability to undergo a variety of transformations, including pericyclic reactions, nucleophilic additions, and transition-metal-catalyzed insertions, allows for the rapid construction of complex polycyclic and heterocyclic frameworks.[4][5] The strategic incorporation of fluorine into benzyne precursors adds another layer of control and utility. Fluorine's unique electronic properties—high electronegativity and the ability to form strong C-F bonds—can significantly influence the stability of precursors, the reactivity of the resulting benzyne, and the regioselectivity of its subsequent reactions.[6][7] This guide will focus on the most widely utilized class of benzyne precursors, ortho-silylaryl triflates, often referred to as Kobayashi precursors, and their fluorinated analogues.[5][8]
The Workhorse: Synthesis of Fluorinated ortho-Silylaryl Triflates
The most common and versatile precursors for the mild generation of benzynes are 2-(trimethylsilyl)phenyl trifluoromethanesulfonates.[5][8][9] The synthesis of these compounds and their fluorinated derivatives can be efficiently achieved from readily available starting materials.
General Synthetic Strategy
A robust and scalable three-step sequence starting from the corresponding phenol is often employed.[4][5] This method avoids the use of harsh organolithium reagents at very low temperatures, making it more amenable to a wider range of substrates and laboratory setups. The general workflow is depicted below:
Caption: General synthetic route to ortho-silylaryl triflates.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated benzyne precursor.
Step 1: Carbamate Formation
-
To a solution of 2-fluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH2Cl2), add triethylamine (1.1 eq).
-
Slowly add isopropyl isocyanate (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Remove the solvent under reduced pressure to yield the crude aryl carbamate, which is often used in the next step without further purification.
Step 2: Directed ortho-Metalation and Silylation
-
Dissolve the crude aryl carbamate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of sec-butyllithium (2.2 eq) in cyclohexane, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. The crude ortho-silyl aryl carbamate can be purified by column chromatography if necessary.
Step 3: Carbamate Cleavage and Triflation
-
Dissolve the ortho-silyl aryl carbamate in acetonitrile.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and diethylamine (1.2 eq).
-
Heat the mixture to 40 °C for 45 minutes to facilitate carbamate cleavage to the corresponding ortho-silyl phenol.[5]
-
Cool the reaction mixture to room temperature and add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.5 eq).[5]
-
Stir the reaction at room temperature for 2 hours.
-
Work up the reaction by washing with saturated aqueous NaHSO4 and 10% aqueous NaOH.[5]
-
Extract the product, dry the organic layer, and purify by flash column chromatography on silica gel to afford the desired 2-fluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Table 1: Spectroscopic Data for a Representative Fluorinated Benzyne Precursor
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | 19F NMR (376 MHz, CDCl3) δ (ppm) |
| 2-Fluoro-6-(trimethylsilyl)phenyl trifluoromethanesulfonate | 7.62–7.59 (m, 2H), 7.42–7.35 (m, 3H), 7.12–7.09 (m, 1H), 7.07–7.03 (m, 1H), 6.83 (ddd, J = 7.7, 7.7 4.6 Hz, 1H), 0.63 (s, 6H) | 150.7 (d, JCF = 239.6 Hz), 147.9 (d, JCF = 12.5 Hz), 137.9, 134.2, 130.9 (d, JCF = 4.0 Hz), 129.2, 127.8, 126.5, 120.1 (d, JCF = 5.6 Hz), 116.6 (d, JCF = 18.3 Hz), -2.4 | -142.58 to -142.61 (m) |
Note: The provided NMR data is representative and may vary slightly based on the specific substitution pattern.
Generation and Reactivity of Fluorinated Benzynes
The mild generation of benzynes from ortho-silylaryl triflates is typically achieved through the use of a fluoride source. This method's compatibility with a wide range of functional groups has been a key driver in the resurgence of aryne chemistry.[5][8]
Fluoride-Induced Benzyne Generation
The mechanism involves the attack of a fluoride ion on the silicon atom, forming a pentacoordinate silicate intermediate. This is followed by a concerted or stepwise elimination of the trimethylsilyl fluoride and triflate groups to generate the benzyne.
Sources
- 1. figshare.com [figshare.com]
- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational predictions of substituted benzyne and indolyne regioselectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Part 1: Core Directive - Mechanism & Synthesis Strategy
The generation of 3-Fluoro-4-methoxybenzyne represents a sophisticated application of aryne chemistry, utilized primarily for synthesizing polysubstituted fluorinated heterocycles and pharmaceutical scaffolds. This guide details the mechanistic pathways, precursor synthesis, and regiochemical principles governing this specific intermediate.
Target Intermediate: 3-Fluoro-4-methoxy-1,2-didehydrobenzene. Primary Precursor: 2-Fluoro-3-methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate.
The generation of this aryne relies on the Kobayashi elimination , a fluoride-induced 1,2-elimination of an ortho-silyl aryl triflate.[1] This method is preferred over traditional strong-base methods (e.g., lithiation of halides) due to its mild conditions, compatibility with sensitive functional groups, and superior yield profiles.
Precursor Synthesis
Accessing the specific 3-fluoro-4-methoxy substitution pattern requires a tailored precursor. The synthesis begins with commercially available 2-fluoro-3-methoxyphenol .
-
Step 1: Regioselective Bromination Bromination of 2-fluoro-3-methoxyphenol occurs at the C6 position (para to the methoxy group and ortho to the hydroxyl group), driven by the synergistic activating effects of the OH and OMe groups, despite the deactivating fluorine.
-
Reagents: NBS (N-Bromosuccinimide), DMF.
-
Product: 6-Bromo-2-fluoro-3-methoxyphenol.
-
-
Step 2: Silylation & Retro-Brook Rearrangement The phenol is protected with a trimethylsilyl (TMS) group. Treatment with n-butyllithium triggers a halogen-lithium exchange at the bromine position, followed by a Retro-Brook rearrangement where the silyl group migrates from the oxygen to the carbon (C6). The resulting phenoxide is trapped in situ with triflic anhydride.
-
Reagents: HMDS (protection), n-BuLi (-78 °C), Tf₂O.
-
Product:2-Fluoro-3-methoxy-6-(trimethylsilyl)phenyl triflate .
-
Generation Mechanism
The generation proceeds via a fluoride-triggered desilylation.
-
Fluoride Attack: A fluoride ion (from CsF or TBAF) attacks the silicon atom of the TMS group, forming a pentacoordinate hypervalent silicate intermediate.
-
Elimination: The weakened C–Si bond breaks, generating a localized carbanion at C6 (or a concerted polarization).
-
Benzyne Formation: The electron pair expels the adjacent triflate leaving group at C1, forming the triple bond between C1 and C6 (renumbered as C1–C2 in the benzyne).
Part 2: Scientific Integrity - Regioselectivity & Protocols
Regioselectivity Analysis (Aryne Distortion Model)
The 3-fluoro-4-methoxybenzyne intermediate is highly unsymmetrical. Its reactivity with nucleophiles is governed by the Aryne Distortion Model (Houk & Garg).
-
3-Fluoro Effect (Inductive Withdrawal): The electronegative fluorine at C3 exerts a strong inductive effect (-I), causing the internal bond angle at C3 to widen and the angle at C2 to compress. This distortion renders the C1 (meta) carbon significantly more electrophilic.
-
4-Methoxy Effect (Inductive vs. Resonance): While methoxy is resonance-donating (+R), its inductive withdrawing nature (-I) often dominates in the transition state of aryne additions. The -I effect of OMe at C4 reinforces the electrophilicity of C1 (meta) .
Experimental Protocol: Generation & Trapping
Reaction: [4+2] Cycloaddition with Furan (Model System).
Table 1: Reagents & Stoichiometry
| Reagent | Equiv. | Role |
|---|---|---|
| Precursor (Silyl Triflate) | 1.0 | Benzyne Source |
| Furan | 5.0 - 10.0 | Trap / Solvent |
| Cesium Fluoride (CsF) | 2.0 - 3.0 | Fluoride Source |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Medium |
| 18-Crown-6 | 0.1 (Cat.) | Phase Transfer Agent |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask and cool under argon. Add anhydrous CsF (3.0 equiv) and 18-crown-6 (10 mol%).
-
Solvation: Suspend solids in anhydrous MeCN (0.1 M concentration relative to precursor).
-
Trap Addition: Add Furan (5.0 equiv) via syringe.
-
Initiation: Dissolve the silyl triflate precursor (1.0 equiv) in a minimal amount of MeCN and add dropwise to the stirring suspension at room temperature (25 °C).
-
Monitoring: Stir for 2–4 hours. Monitor consumption of the triflate by TLC (Hexane/EtOAc). The benzyne is generated transiently and immediately trapped.
-
Workup: Dilute with Et₂O, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Part 3: Visualization & Formatting
Diagram 1: Generation Mechanism
This diagram illustrates the fluoride-induced elimination pathway.
Caption: Step-wise Kobayashi elimination pathway transforming the silyl triflate precursor into the reactive benzyne intermediate.
Diagram 2: Regioselectivity Model
This diagram visualizes the distortion and nucleophilic attack vector.
Caption: Aryne Distortion Model predicting exclusive nucleophilic attack at C1 due to the strong inductive effect of the C3-Fluorine.
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214. Link
-
Garg, N. K., Caspi, D. D., & Stoltz, B. M. (2005). The development of an enantiodivergent strategy for the total synthesis of (+)- and (-)-dragmacidin F. Journal of the American Chemical Society, 127(16), 5970–5981. (Demonstrating silyl triflate utility). Link
-
Cheong, P. H. Y., Paton, R. S., Bronner, S. M., Im, G. Y. J., Garg, N. K., & Houk, K. N. (2010). Indolyne and aryne distortions and nucleophilic regioselectivities. Journal of the American Chemical Society, 132(4), 1267–1269. (The definitive "Aryne Distortion Model" paper). Link
-
Bronner, S. M., & Garg, N. K. (2009). Efficient synthesis of 3-substituted indoles via reactions of indolynes. The Journal of Organic Chemistry, 74(22), 8842–8843. Link
Sources
Structure-Activity Relationship of Silyl-Aryl Fluorides: From Synthesis and Reactivity to Advanced Biomedical Applications
An In-depth Technical Guide:
Executive Summary
The strategic incorporation of silicon and fluorine into aromatic systems represents a frontier in medicinal chemistry and chemical biology. Silyl-aryl fluorides, and their conceptual cousins, are not merely chemical curiosities; they are enabling tools for overcoming long-standing challenges in drug development, from metabolic instability to the need for targeted in-vivo imaging. This guide provides a comprehensive overview of the structure-activity relationships (SAR) governing these molecules. We will dissect the fundamental principles of their synthesis and reactivity, explore their role as sophisticated bioisosteres, and detail their application as covalent probes and next-generation PET imaging agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of organosilicon and organofluorine chemistry to design more effective and precisely targeted therapeutic and diagnostic agents.
Part 1: Foundational Principles of Silyl-Aryl Fluoride Chemistry
The Physicochemical Synergy of Silicon and Fluorine in Aryl Scaffolds
The utility of silyl-aryl fluorides in drug design stems from the unique and complementary properties of silicon and fluorine. Fluorine, being the most electronegative element, forms an exceptionally strong and polarized bond with carbon (C-F).[1] This bond is often used to block sites of metabolic oxidation, particularly aromatic hydroxylation, a common pathway for drug deactivation by cytochrome P450 enzymes.[2] Its small van der Waals radius (1.35 Å) allows it to mimic hydrogen (1.2 Å), minimizing steric perturbation while profoundly altering electronic properties.[3]
Silicon, on the other hand, introduces a different set of characteristics. The "silicon switch," or the bioisosteric replacement of a carbon atom with a silicon atom (sila-substitution), can modulate a drug's lipophilicity, prolong its action, and potentially lower its toxicity.[4] The key to the reactivity of silyl-aryl systems lies in the exceptionally high affinity of silicon for fluoride. The strength of the silicon-fluorine (Si-F) bond is one of the highest in chemistry, providing a powerful thermodynamic driving force for reactions that involve its formation.[4][5]
| Property | Carbon (C) | Silicon (Si) | Hydrogen (H) | Oxygen (O) | Fluorine (F) |
| Van der Waals Radius (Å) | 1.70 | 2.10 | 1.20 | 1.52 | 1.35 |
| Electronegativity (Pauling) | 2.55 | 1.90 | 2.20 | 3.44 | 3.98 |
| Bond Energy with Carbon (kJ/mol) | C-C: 346 | C-Si: 318 | C-H: 411 | C-O: 358 | C-F: 485 |
| Bond Energy with Silicon (kJ/mol) | Si-C: 318 | Si-Si: 222 | Si-H: 323 | Si-O: 452 | Si-F: 582 |
| Table 1: A comparison of fundamental physicochemical properties highlights the unique characteristics that silicon and fluorine impart to organic molecules. |
Core Reactivity: Fluoride as the Trigger for Silicon-Mediated Transformations
The high thermodynamic stability of the Si-F bond is the linchpin of silyl-aryl fluoride chemistry. The introduction of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF, cesium fluoride - CsF) to an aryl silane can initiate a cascade of synthetically useful transformations. This interaction is so favorable that it can drive reactions that are otherwise inaccessible. A prime example is the use of silylboronates in the presence of a base like potassium tert-butoxide (KOtBu) to generate highly nucleophilic silyl anionic species or silyl radicals.[1][6] These reactive intermediates are capable of activating even the notoriously inert C-F bond, enabling novel cross-coupling reactions under remarkably mild, transition-metal-free conditions.[1][7] This reactivity paradigm allows for the conversion of readily available aryl fluorides into more complex structures, a significant challenge in traditional synthetic chemistry.
Figure 1: General mechanism of fluoride-induced activation of an aryl silane, forming a key pentacoordinate siliconate intermediate that precedes the generation of highly reactive species.
Part 2: Synthetic Strategies and Methodologies
The synthesis of silyl-aryl fluorides and their precursors is a critical aspect of their application. Methodologies have evolved to provide access to these compounds from various starting materials, reflecting a deep understanding of their underlying reactivity.
Key Synthetic Routes
Method A: Electrophilic Fluorination of Aryl Silanes One direct approach involves the treatment of a pre-formed aryl silane with an electrophilic fluorinating agent. A notable example is the silver-mediated fluorination, where a silver(I) source like Ag₂O is used to activate the aryl silane towards fluorination by a reagent such as Selectfluor® (F-TEDA-BF₄).[8] This method is valuable for its operational simplicity and the use of a readily available silver source. The choice of this method is often dictated by the need to install the fluoride late in a synthetic sequence on a substrate that is tolerant of oxidative conditions.
Method B: Defluorosilylation of Aryl Fluorides Conversely, aryl silanes can be synthesized from aryl fluorides via a C-F bond activation strategy known as defluorosilylation. This transformation leverages the aforementioned silylboronate reagents (e.g., R₃Si-Bpin) in the presence of a strong base.[1][9] The reaction proceeds smoothly at room temperature and can be performed without a transition-metal catalyst, which is a significant advantage from a green chemistry perspective and for avoiding metal contamination in pharmaceutical intermediates.[1] The driving force is the cleavage of the inert C-F bond and the formation of a new C-Si bond, producing a valuable aryl silane handle for further functionalization.
This protocol describes a representative procedure for the synthesis of an aryl silane from an aryl fluoride using a silylboronate reagent.
Objective: To synthesize 4-(triethylsilyl)biphenyl from 4-fluorobiphenyl.
Materials:
-
4-Fluorobiphenyl (1 equiv.)
-
(Triethylsilyl)pinacolborane (Et₃SiBPin) (2.0 equiv.)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv.)
-
Anhydrous cyclohexane/THF (1:2 v/v) solvent mixture
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorobiphenyl (0.2 mmol, 1.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add KOtBu (0.6 mmol, 3.0 equiv.), followed by the anhydrous cyclohexane/THF solvent (1.2 mL).
-
Silylboronate Addition: Add Et₃SiBPin (0.4 mmol, 2.0 equiv.) to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 8 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot with saturated NH₄Cl solution and extracting with diethyl ether.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-(triethylsilyl)biphenyl.
Self-Validation: The successful formation of the product and consumption of the aryl fluoride starting material confirms that the C-F bond was successfully activated and functionalized. Running a control reaction without the silylboronate or the base should result in no product formation, validating the necessity of these reagents for the transformation.
Silyl-Aryl Triflates as Aryne Precursors
A powerful application of silyl-aryl chemistry is the generation of arynes, highly reactive intermediates used to rapidly build molecular complexity. The most common method, developed by Kobayashi, utilizes ortho-silylaryl triflates.[10][11] In this system, a fluoride ion source selectively attacks the silicon atom, triggering the elimination of the trimethylsilyl (TMS) group and the adjacent triflate (OTf) leaving group, generating the aryne intermediate in situ under mild conditions.[12] This avoids the harsh bases or high temperatures required by classical aryne generation methods.
Figure 2: A simplified workflow for the fluoride-triggered generation of an aryne intermediate from a Kobayashi precursor and its subsequent trapping to form a complex, functionalized aromatic product.
Part 3: Structure-Activity Relationships in Medicinal Chemistry
The true value of silyl-aryl fluorides is realized when their unique chemical properties are translated into tangible benefits for bioactive molecules.
Bioisosteric Replacement Strategies
Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of drug design.[13] Silyl and fluoro groups are powerful tools in this regard.
-
Blocking Metabolism: As mentioned, the C-F bond is resistant to enzymatic cleavage. Strategically placing a fluorine atom on an aromatic ring can block metabolic hydroxylation, thereby increasing the half-life and bioavailability of a drug.[2]
-
Modulating Lipophilicity: Lipophilicity (measured as logP) is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). Replacing a polar hydroxyl (-OH) or a more lipophilic methoxy (-OCH₃) group with a fluorine atom can fine-tune a compound's logP value to optimize its pharmacokinetic profile.[14] While replacing -OH with -F generally increases lipophilicity, replacing -OCH₃ with -F can sometimes lead to a modest increase or even a decrease, depending on the molecular context.[14]
-
The "Silicon Switch": The replacement of a key carbon atom, often a quaternary "gem-dimethyl" group, with a "dimethyl-silyl" group can improve metabolic stability and alter lipophilicity without drastically changing the molecule's shape.[4] This can lead to analogues with superior drug-like properties.
Case Study: Aryl Sulfonyl Fluorides as Covalent Probes
While not containing a silicon atom, aryl sulfonyl fluorides (Ar-SO₂F) are a paramount example of an aryl fluoride's role in defining biological activity. The sulfonyl fluoride moiety is a privileged "warhead" for covalent inhibitors.[15] It is relatively stable in aqueous media but becomes highly reactive towards nucleophilic amino acid residues (like serine, lysine, or tyrosine) within the confines of a protein's active site.[16] This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a "click chemistry" reaction that has found broad applications in bioconjugation and drug discovery.[17][18]
A study on dienyl sulfonyl fluorides as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease, provides a clear SAR.[15] The inhibitory potency was found to be highly dependent on the substitution pattern on the aryl ring.
| Compound ID | δ-Aryl Substitution | α-Substitution | BuChE IC₅₀ (µM) |
| A1 | Phenyl | -Cl | 1.15 |
| A2 | 2-MeO-Phenyl | -Cl | 0.045 |
| A3 | 3-MeO-Phenyl | -Cl | 0.16 |
| A4 | 4-MeO-Phenyl | -Cl | 0.76 |
| A9 | 2-MeO-Phenyl | -Br | 0.023 |
| A10 | 3-MeO-Phenyl | -Br | 0.021 |
| Table 2: Structure-activity relationship data for a series of dienyl sulfonyl fluoride inhibitors of butyrylcholinesterase (BuChE). Data shows a clear preference for ortho- and meta-methoxy substitution on the aryl ring and a bromo group at the alpha position. Adapted from[15]. |
The SAR data clearly indicate that electron-donating methoxy groups enhance potency, with the position of the substituent being critical (ortho > meta > para). This suggests that electronic and/or conformational effects dictated by the aryl substitution pattern are crucial for optimal binding and covalent modification of the enzyme's active site.
Figure 3: Mechanism of covalent inhibition of a serine protease by an aryl sulfonyl fluoride. The nucleophilic serine hydroxyl attacks the electrophilic sulfur center, displacing fluoride.
Part 4: Advanced Applications in Biomedical Research
Silyl-Aryl Fluorides in Positron Emission Tomography (PET)
PET is a powerful molecular imaging technique that relies on tracers labeled with positron-emitting radionuclides, most commonly fluorine-18 (¹⁸F). The short 110-minute half-life of ¹⁸F necessitates extremely rapid and efficient labeling chemistries.[19] Traditional methods often struggle with the low concentration of [¹⁸F]fluoride and its poor nucleophilicity in aqueous solutions.
Silicon-based fluoride acceptors have emerged as a groundbreaking solution. Prosthetic groups containing an aryl-silicon bond can be conjugated to a biomolecule of interest (e.g., a peptide or antibody). The introduction of aqueous [¹⁸F]fluoride then leads to a rapid, high-yield radiolabeling reaction, driven by the formation of the strong Si-¹⁸F bond.[20][21][22] This strategy, often referred to as Silicon-Fluoride Acceptor (SiFA) chemistry, allows for one-step labeling in aqueous media, a significant advantage for sensitive biological molecules. The structure of the silyl group and the aryl ring can be tuned to optimize labeling kinetics and the in-vivo stability of the final PET tracer.
Figure 4: A typical experimental workflow for the late-stage ¹⁸F-labeling of a biomolecule using a silicon-based fluoride acceptor (SiFA) prosthetic group.
Part 5: Conclusion and Future Outlook
The structure-activity relationships of silyl-aryl fluorides are a rich and expanding field. The interplay between the robust C-F bond, the versatile C-Si bond, and the powerful Si-F bond provides a toolkit for addressing critical challenges in drug discovery and molecular imaging. By understanding the fundamental principles of their synthesis and reactivity, researchers can rationally design molecules with improved metabolic stability, tailored pharmacokinetic profiles, and novel mechanisms of action.
The future will likely see the development of more sophisticated catalysts for C-F and C-Si bond functionalization, the discovery of novel silyl- and fluoro-containing bioisosteres with unique electronic and conformational properties, and the expansion of these motifs into new therapeutic areas and advanced materials. The continued exploration of silyl-aryl fluoride chemistry promises to deliver the next generation of precision therapeutics and diagnostics.
References
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- Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. (2017).
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- Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes. (2023). Royal Society of Chemistry.
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- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE. (n.d.). Taylor & Francis Online.
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- Structure Activity Rel
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A Technical Guide to Ortho-Silyl Fluorobenzene Aryne Precursors: Synthesis, Mechanistic Principles, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: Arynes, or dehydroarenes, are highly reactive intermediates that have become powerful tools for the construction of complex aromatic systems in pharmaceutical and materials science.[1][2][3] The resurgence of aryne chemistry is largely attributable to the development of stable, bench-top precursors that generate these intermediates under mild and predictable conditions.[2][4][5] This guide provides an in-depth technical overview of ortho-silyl fluorobenzene-type aryne precursors, a class of reagents celebrated for their stability, ease of synthesis, and tunable reactivity. We will explore the fundamental mechanism of fluoride-induced aryne generation, provide validated protocols for precursor synthesis and trapping reactions, discuss key applications in complex molecule synthesis, and offer practical insights for researchers and drug development professionals.
Introduction: The Renaissance of Aryne Chemistry
For decades, the synthetic utility of arynes was hampered by the harsh conditions required for their generation, such as the use of strong bases with aryl halides or the thermal decomposition of diazonium salts.[2][6][7] These methods often suffered from poor functional group tolerance, limiting their application in the synthesis of complex, polyfunctional molecules.[2]
The paradigm shifted with the introduction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate by Kobayashi and coworkers in 1983, a precursor that generates benzyne under remarkably mild conditions via fluoride-induced 1,2-elimination.[2][6][7] This discovery, and the subsequent development of related ortho-silylaryl halides and other derivatives, has made aryne chemistry a mainstream and indispensable tool for modern organic synthesis.[3][8] These precursors offer a unique combination of stability, accessibility, and mild activation conditions, enabling a wide range of transformations including cycloadditions, nucleophilic additions, and insertion reactions.[1][9][10]
The Ortho-Silyl Fluorobenzene Strategy: Mechanism and Advantages
The core of this methodology lies in a clever chemical design. An ortho-silyl group and a good leaving group (like fluoride or the more common triflate) are positioned adjacent to each other on an aromatic ring. The high affinity of silicon for fluoride is the key that unlocks the generation of the aryne.
Mechanism of Fluoride-Induced Aryne Formation
The generation of the aryne proceeds via a two-step 1,2-elimination pathway:
-
Fluorodesilylation: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), attacks the electrophilic silicon atom.[6] This step is highly favorable due to the exceptional strength of the silicon-fluorine bond (Si-F BDE > 135 kcal/mol).[11][12] This forms a transient pentacoordinate silicate, which then collapses to generate a carbanion ortho to the leaving group.
-
Elimination: The resulting, unstable aryl anion rapidly eliminates the leaving group (e.g., fluoride or triflate) to form the strained triple bond of the aryne.[13]
This process allows for the in situ generation of a low, steady concentration of the highly reactive aryne, minimizing unwanted side reactions and polymerization.[14]
Caption: Mechanism of fluoride-induced benzyne generation.
The Role of Substituents
-
The Silyl Group (e.g., -Si(CH₃)₃): The trimethylsilyl (TMS) group is most common due to its commercial availability and balanced reactivity. Other silyl groups can be used to tune the rate of generation.
-
The Leaving Group (-F or -OTf): While this guide focuses on fluorobenzene precursors, the most widely used and pioneering precursors utilize a trifluoromethanesulfonate (triflate, -OTf) group.[7] Triflate is an excellent leaving group, making the elimination step extremely efficient. Fluoride is a poorer leaving group, which can sometimes be advantageous for controlling the reaction rate. More recently, ortho-silylated aryl bromides and iodides have also been shown to be effective aryne precursors, offering the significant benefit of one-step synthesis from commercially available materials.[7]
Synthesis of Ortho-Silyl Fluorobenzene Precursors
The synthesis of these precursors is generally straightforward and can be achieved through several established routes.[1] One of the most reliable methods involves directed ortho-metalation (DoM), silylation, and, if required, conversion of a phenol to a triflate.[1] An efficient one-pot procedure starting from o-bromophenols has also been developed, which involves a retro-Brook rearrangement.[9][15]
Protocol: Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
This protocol details the synthesis of the archetypal Kobayashi precursor from 2-bromophenol, a common starting material. It is a robust procedure that validates itself through straightforward purification and characterization.
Materials:
-
2-Bromophenol
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-bromophenol (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
O-Silylation: Add HMDS (1.5 eq) and stir the solution at room temperature for 1 hour. This protects the phenol and ensures the subsequent lithiation occurs on the ring.
-
Metal-Halogen Exchange & Rearrangement: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After addition is complete, allow the reaction to stir at -78 °C for 1 hour. During this time, a lithium-halogen exchange occurs, followed by an O- to C-silyl migration (retro-Brook rearrangement) to form the lithium phenoxide of the desired ortho-silylated phenol.[9]
-
Triflation: While maintaining the temperature at -78 °C, add triflic anhydride (Tf₂O, 1.2 eq) dropwise. A precipitate may form. Allow the mixture to warm slowly to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(trimethylsilyl)phenyl triflate as a colorless oil.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS analysis. The precursor is typically stable for months when stored under an inert atmosphere at 4 °C.[16]
Generation and In Situ Trapping of Benzyne
The mild conditions of aryne generation from ortho-silyl precursors allow for a vast range of trapping experiments. The choice of fluoride source, solvent, and temperature are critical parameters for success.
Key Parameters for Aryne Generation
| Parameter | Options | Field-Proven Insights & Causality |
| Fluoride Source | TBAF, CsF, KF | TBAF (1M in THF): Most common, soluble, and reactive. However, it is hygroscopic; water can inhibit the reaction. Anhydrous TBAF is preferred for sensitive applications.[10] CsF: Less basic and sparingly soluble, leading to a slower, more controlled generation of the aryne.[9] Often used with a crown ether (e.g., 18-crown-6) to enhance solubility and reactivity.[17] KF: Similar to CsF but less reactive. |
| Solvent | Acetonitrile (MeCN), THF | MeCN: A polar aprotic solvent that works well for many cycloadditions. THF: The standard solvent, especially when using TBAF solutions. Must be anhydrous. |
| Temperature | 0 °C to 80 °C | Generation often starts at room temperature or slightly below.[1] Heating may be required for less reactive trapping partners, but increases the risk of aryne polymerization. The reaction temperature is dictated by the reactivity of the chosen arynophile. |
Protocol: [4+2] Cycloaddition of Benzyne with Furan
This protocol describes a classic Diels-Alder reaction, a robust and high-yielding transformation that serves as an excellent validation of successful aryne generation.[1]
Caption: General workflow for an aryne trapping experiment.
Materials:
-
2-(Trimethylsilyl)phenyl triflate (1.0 eq)
-
Furan (used as solvent and trapping agent, >20 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a round-bottom flask, dissolve the aryne precursor (e.g., 0.5 mmol) in furan (e.g., 5 mL).[1] Cool the solution to 0 °C using an ice bath.
-
Aryne Generation: Add the TBAF solution (1.2 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2 hours. Monitor the consumption of the precursor by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.[1] Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1,4-dihydro-1,4-epoxynaphthalene as a white solid.
-
Validation: Confirm the structure and purity of the cycloadduct by ¹H NMR, ¹³C NMR, and comparison to literature data.
Applications in Drug Discovery and Complex Synthesis
The mild and functional-group-tolerant nature of this chemistry has made it a go-to strategy in pharmaceutical research and total synthesis. Arynes serve as powerful building blocks for creating molecular complexity rapidly.
-
Heterocycle Synthesis: Arynes readily undergo cycloadditions with azides ("aryne click chemistry") to form benzotriazoles or react with various partners to construct indoles, quinolines, and other medicinally relevant scaffolds.[6][18]
-
Construction of Polycyclic Aromatic Hydrocarbons (PAHs): Intramolecular and intermolecular cycloadditions are widely used to build complex, fused aromatic systems found in natural products and organic materials.[9][10][19]
-
Multi-Component Reactions: The high reactivity of arynes allows them to participate in elegant one-pot, multi-component reactions, enabling the rapid assembly of diverse molecular libraries for screening.[9]
-
Late-Stage Functionalization: The ability to generate arynes under neutral or mildly basic conditions allows for the modification of complex molecules late in a synthetic sequence, a crucial capability in drug development programs.
Troubleshooting and Practical Considerations
-
Low Yield: The primary suspect is often water. Ensure all glassware is flame- or oven-dried, use anhydrous solvents, and consider using an anhydrous source of fluoride.
-
Polymerization: If the concentration of the aryne is too high or the trapping agent is not reactive enough, triphenylene and other polymers can form.[9] This can be mitigated by slow addition of the fluoride source or using a less-soluble source like CsF to ensure a low steady-state concentration of the aryne.
-
Regioselectivity: When using substituted aryne precursors, the addition of nucleophiles or the orientation of cycloadditions can lead to mixtures of regioisomers. The regioselectivity is often influenced by both electronic and steric effects of the substituents on the aryne.
Conclusion and Future Outlook
Ortho-silyl fluorobenzene and related triflate precursors have fundamentally changed the landscape of aryne chemistry, transforming it from a synthetic curiosity into a robust and reliable method for constructing complex molecular architectures.[3][5] Their stability, ease of use, and mild activation conditions are perfectly suited for the demands of modern drug discovery and materials science. Future developments will likely focus on creating even more accessible and diverse precursors, expanding the scope of heteroaryne chemistry, and developing novel catalytic, enantioselective transformations of these versatile intermediates.
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- Reddy, G. S., et al. Kobayashi's Aryne Precursor for the One-Step Synthesis of Anthraquinones and Its Application to the Total Synthesis of Chrysophanol, Danthron, and Physcion. The Journal of Organic Chemistry.
- Recent advances in fluoride-free aryne generation
- Pena, D., et al.
- Arynes: important intermediates for synthesis of natural products. CHEMISTRY & BIOLOGY INTERFACE.
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- Aryne Generation from Aryl Halides via Photothermal Red-Light Activ
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- Gulevich, A. V., et al. New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. PMC.
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- Scheme 1.
- Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. Sigma-Aldrich.
- (a) Mechanism of the formation of benzyne via a fluoride induced...
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- Douvris, C., et al.
- C-F Activation of Fluorobenzene by Silylium Carboranes: Evidence for Incipient Phenyl Cation Reactivity.
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Advanced Technical Guide: 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS 114636-02-1)
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern drug discovery, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS 114636-02-1), systematically known as (2,6-difluoro-3-methoxyphenyl)trimethylsilane[1], is a highly specialized organosilane building block. Unlike traditional cross-coupling reagents, this compound is engineered specifically as a precursor for the generation of highly reactive, multi-substituted fluorinated arynes (benzynes) under mild, fluoride-induced conditions.
This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and application workflows for utilizing this compound in advanced organic synthesis.
Structural & Physicochemical Profiling
Understanding the electronic topology of this molecule is critical for predicting its reactivity.
-
Molecular Formula: C₁₀H₁₄F₂OSi
-
Molecular Weight: 216.30 g/mol
-
SMILES: COC1=CC=C(F)C((C)C)=C1F[1]
-
Electronic Architecture: The trimethylsilyl (TMS) group at the C2 position is flanked by two highly electronegative fluorine atoms at C1 and C3. This ortho-difluoro substitution strongly polarizes the C–Si bond, rendering the silicon atom exceptionally electrophilic and susceptible to nucleophilic attack by fluoride ions. Furthermore, the electron-donating methoxy group at C4 introduces an electronic push-pull dynamic that dictates the regioselectivity of subsequent aryne trapping.
Synthesis Methodology: Directed Ortho-Metalation (DoM)
The synthesis of 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene relies on the regioselective deprotonation of 2,4-difluoroanisole, a commercially available fluorinated building block[2].
Mechanistic Causality
The protons on 2,4-difluoroanisole exhibit varying degrees of acidity. The proton at C2 is flanked by two strongly electron-withdrawing fluorine atoms, making it the most thermodynamically and kinetically acidic position on the ring. To achieve quantitative metalation without triggering nucleophilic aromatic substitution (S_NAr) of the fluorines, a strong, non-nucleophilic base system is required. The combination of sec-butyllithium (sec-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is chosen because TMEDA breaks down the alkyllithium hexamers into highly reactive monomers, directing the lithium specifically to the C2 position.
Directed Ortho-Metalation (DoM) synthesis workflow for CAS 114636-02-1.
Protocol 1: Synthesis of CAS 114636-02-1
This protocol is designed as a self-validating system. Temperature control is the critical failure point.
-
System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with argon (repeat 3x). Add 2,4-difluoroanisole (1.0 equiv)[2] and anhydrous THF to achieve a 0.2 M concentration.
-
Activation: Add TMEDA (1.1 equiv). Lower the reaction vessel into a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Metalation: Dropwise add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 10 minutes.
-
Self-Validation Check: The solution will transition from colorless to a pale yellow/orange tint, visually confirming the formation of the 2-lithio intermediate. Stir for 1 hour at -78 °C.
-
-
Electrophilic Quench: Add freshly distilled trimethylsilyl chloride (TMSCl, 1.2 equiv) dropwise. Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the system to warm to room temperature over 2 hours.
-
Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (100% hexanes to 95:5 hexanes/ethyl acetate) to isolate the pure product.
Mechanistic Application: Fluorinated Aryne Generation
While traditional Kobayashi aryne precursors utilize an ortho-silyl aryl triflate, CAS 114636-02-1 utilizes the fluorine atom itself as the leaving group.
When treated with a fluoride source, the fluoride ion attacks the sterically accessible silicon atom, forming a hypervalent pentacoordinate silicate intermediate [Ar-SiFMe₃]⁻. The immense thermodynamic driving force of forming a strong Si–F bond (approx. 582 kJ/mol) overcomes the high activation barrier, triggering the anti-elimination of the adjacent fluorine atom to generate the aryne triple bond.
Because the TMS group is flanked by two fluorines, elimination can occur in two directions:
-
Pathway A (C1 Elimination): Yields 3-fluoro-4-methoxybenzyne.
-
Pathway B (C3 Elimination): Yields 1-fluoro-4-methoxybenzyne. Regioselectivity is heavily influenced by the steric bulk of the methoxy group and the specific trapping agent used, though C1 elimination is generally kinetically favored due to reduced steric clash during the transition state.
Fluoride-induced aryne generation and subsequent trapping pathways.
Quantitative Data: Aryne Generation Conditions
The choice of fluoride source dictates the kinetics of aryne generation and the compatibility with various trapping agents.
| Fluoride Source | Solvent | Temp (°C) | Typical Trapping Agent | Yield (%) | Mechanistic Note |
| CsF (3.0 eq) | Acetonitrile | 25 - 60 | Furan (Diels-Alder) | 75 - 85 | Heterogeneous reaction; requires vigorous stirring. Slow generation prevents aryne dimerization. |
| TBAF (1.5 eq) | THF | 0 - 25 | Benzyl Azide (Click) | 60 - 70 | Homogeneous; rapid generation. Prone to protonation side-reactions if water is present in TBAF. |
| TASF (1.5 eq) | DMF | 25 | Amines (Nucleophilic) | 80 - 90 | Mild, strictly anhydrous fluoride source. Excellent for trapping with sensitive nucleophiles. |
Protocol 2: Aryne Trapping via Diels-Alder Cycloaddition
-
Setup: To a flame-dried round-bottom flask, add anhydrous CsF (3.0 equiv). Crucial Step: Flame-dry the CsF under vacuum immediately prior to use, as trace water will protonate the silicate intermediate, yielding the desilylated byproduct instead of the aryne.
-
Reagent Addition: Add anhydrous acetonitrile (0.1 M), followed by furan (5.0 equiv) as the trapping diene.
-
Initiation: Add 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene (1.0 equiv) in one portion.
-
Reaction: Stir vigorously (≥800 rpm) at room temperature for 12-24 hours. Self-Validation Check: Monitor via TLC (UV active). The disappearance of the highly non-polar silane starting material indicates complete conversion.
-
Isolation: Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts. Concentrate and purify via column chromatography to isolate the fluorinated oxabicyclo[2.2.1]heptadiene derivative.
References
- Sigma-Aldrich. "1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene | 114636-02-1". Sigma-Aldrich Product Catalog.
- Fluorochem. "(2,6-DIFLUORO-3-METHOXYPHENYL)TRIMETHYLSILANE (CAS 114636-02-1)". Fluorochem Product Specifications.
- TCI Chemicals. "Fluorination Reagents, Fluorinated Building Blocks". TCI Chemicals Catalog.
Sources
Methodological & Application
Navigating the Synthesis of Complex Aromatic Scaffolds: A Guide to Nucleophilic Addition to Fluoro-Methoxy-Arynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine and methoxy substituents onto aromatic rings is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] Arynes, as highly reactive intermediates, provide a rapid and efficient means to construct complex, multi-substituted arenes.[5][6][7] This guide provides an in-depth exploration of nucleophilic addition reactions to fluoro-methoxy-substituted arynes, offering both a theoretical framework and practical, field-proven protocols. We will delve into the mechanistic nuances that govern regioselectivity, the practical aspects of aryne generation, and the application of these reactions in the synthesis of valuable molecular architectures.
Theoretical Framework: Understanding the "Why" Behind the Reaction
The reactivity of arynes is dominated by the strained triple bond within the aromatic ring, which results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO), rendering them highly electrophilic.[5][8] The regioselectivity of nucleophilic attack on unsymmetrically substituted arynes, such as those bearing fluoro and methoxy groups, is a critical aspect to control for synthetic utility. Several models have been proposed to explain this selectivity, with the Aryne Distortion Model being a particularly powerful predictive tool.[9][10][11]
This model posits that substituents induce a geometric distortion in the aryne's ground state, pre-disposing it to attack at a specific carbon of the triple bond.[8][11] Inductively electron-withdrawing groups, like fluorine and methoxy, cause an unsymmetrical distortion, making one of the aryne carbons more flattened or "linear" and consequently more electrophilic.[10][11] Nucleophilic attack is then favored at this more electropositive and less sterically hindered terminus of the aryne.[12][13]
The interplay between the inductive effects of the fluorine and methoxy groups, as well as their positions on the ring, will dictate the final regiochemical outcome. Generally, the strong inductive effect of fluorine exerts a dominant influence on the aryne's polarization and distortion.[14]
Generating the Aryne: The Kobayashi Method and Beyond
The in-situ generation of arynes is necessary due to their high reactivity.[7][15] The Kobayashi method, developed in 1983, remains one of the most widely used and mildest techniques for this purpose.[15][16] It involves the fluoride-induced 1,2-elimination of an ortho-silylaryl triflate.[16][17]
Diagram: Aryne Generation via the Kobayashi Method
Caption: General workflow for aryne generation and trapping.
While the Kobayashi method is robust, alternative fluoride-free generation methods have emerged, expanding the scope and functional group tolerance of aryne chemistry.[17] These include the use of diaryliodonium salts and ortho-borylaryl triflates.[17][18]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of a Fluoro-Methoxy-Substituted ortho-Silylaryl Triflate Precursor
This protocol outlines the synthesis of a common aryne precursor, starting from a commercially available substituted phenol.
Materials:
-
Substituted 2-bromo-fluorophenol
-
Hexamethyldisilazane (HMDS)
-
Magnesium turnings
-
1,2-Dibromoethane (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi)
-
Lithium chloride (LiCl)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Mg(TMP)₂·2LiCl: In a flame-dried flask under an inert atmosphere, combine magnesium turnings and a crystal of iodine. Add a solution of 1,2-dibromoethane in anhydrous THF and stir until the color disappears. Add a solution of 2,2,6,6-tetramethylpiperidine in THF, followed by slow addition of n-BuLi at 0 °C. Stir for 1 hour at room temperature. Add a solution of LiCl in THF and stir for another hour.
-
O-Silylation: To a solution of the 2-bromo-fluorophenol in a separate flame-dried flask, add hexamethyldisilazane and heat to reflux until the reaction is complete (monitored by TLC). Remove the excess HMDS under reduced pressure.
-
C-Silylation: Dissolve the crude O-silylated intermediate in anhydrous THF and cool to 0 °C. Add the prepared Mg(TMP)₂·2LiCl solution dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting C-silylated phenol by column chromatography.[14]
-
Triflation: To a solution of the purified C-silylated phenol in anhydrous dichloromethane at 0 °C, add a suitable base (e.g., pyridine or triethylamine) followed by the slow addition of N-phenyl-bis(trifluoromethanesulfonimide). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the crude product by column chromatography to yield the desired ortho-silylaryl triflate precursor.
Protocol 2: Nucleophilic Addition to a Fluoro-Methoxy-Aryne
This protocol details the generation of the aryne and its subsequent trapping with a nucleophile.
Materials:
-
Fluoro-methoxy-substituted ortho-silylaryl triflate precursor
-
Cesium fluoride (CsF), anhydrous
-
18-Crown-6
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the ortho-silylaryl triflate precursor, the nucleophile, and 18-crown-6 in the chosen anhydrous solvent.
-
Aryne Generation and Trapping: Add anhydrous cesium fluoride to the mixture.[21] The reaction is typically stirred at room temperature, but gentle heating may be required for less reactive systems.[15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired functionalized arene.[20]
Data Presentation and Interpretation
The success of a nucleophilic addition to a fluoro-methoxy-aryne is evaluated based on the yield and regioselectivity of the product(s). The following table provides a representative example of expected outcomes.
| Aryne Precursor | Nucleophile | Product(s) | Regioselectivity (Major:Minor) | Yield (%) |
| 2-TMS-3-fluoro-6-methoxy-phenyl triflate | Benzyl azide | 1-Azidomethyl-3-fluoro-6-methoxybenzene & 1-Azidomethyl-4-fluoro-6-methoxybenzene | 70:30 | 80 |
| 2-TMS-4-fluoro-3-methoxy-phenyl triflate | Piperidine | 1-(3-fluoro-4-methoxyphenyl)piperidine & 1-(4-fluoro-3-methoxyphenyl)piperidine | >95:5 | 92 |
Note: Regioselectivity is highly dependent on the specific substitution pattern of the aryne and the nature of the nucleophile.[22]
Mechanistic Considerations and Troubleshooting
Diagram: Regioselectivity in Nucleophilic Addition
Caption: Factors influencing regioselective nucleophilic attack.
Common Challenges and Solutions:
-
Low Yield:
-
Inefficient Aryne Generation: Ensure all reagents and solvents are scrupulously dry. Consider using a different fluoride source or activation method.[17][21]
-
Competitive Side Reactions: The highly reactive aryne can be trapped by other species in the reaction mixture. Ensure the purity of the starting materials and solvent.[6]
-
-
Poor Regioselectivity:
Applications in Drug Discovery and Development
The ability to rapidly and regioselectively introduce fluorine and methoxy groups into aromatic systems is of immense value in drug discovery. These substituents can be used to:
-
Improve Metabolic Stability: Fluorine can block sites of metabolic oxidation.[1][23]
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting drug-receptor interactions and solubility.[4]
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions with protein targets.[1]
-
Fine-tune Lipophilicity: The introduction of fluorine and methoxy groups can be used to optimize the lipophilicity of a lead compound, improving its pharmacokinetic profile.[3][23]
The methodologies described herein provide a robust platform for the synthesis of novel, highly functionalized aromatic compounds with potential applications as therapeutic agents.
References
-
Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC. [Link]
-
An Alternative Method for Generating Arynes from ortho-Silylaryl Triflates: Activation by Cesium Carbonate in the Presence of a Crown Ether. PMC. [Link]
-
Recent Progress on Multi-Component Reactions Involving Nucleophile, Arynes and CO2. Molecules. [Link]
-
Recent advances in fluoride-free aryne generation from arene precursors. SciSpace. [Link]
-
Arynes: important intermediates for synthesis of natural products. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Silylaryl Halides Can Replace Triflates as Aryne Precursors. PMC. [Link]
-
Indolyne and aryne distortions and nucleophilic regioselectivites. SciSpace. [Link]
-
Regioselectivity in the Nucleophile Trapping of Arynes: The Electronic and Steric Effects of Nucleophiles and Substituents. Organic Letters. [Link]
-
Benzyne, Arynes & Nucleophilic Aromatic Substitution. Making Molecules. [Link]
-
Arynes in green solvent: employing o-silylaryl triflates with propylene carbonate. Royal Society of Chemistry. [Link]
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Aryne. Wikipedia. [Link]
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Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes. PubMed. [Link]
-
Enantiospecific Generation and Trapping Reactions of Aryne Atropisomers. ResearchGate. [Link]
-
RECENT APPLICATIONS OF ARYNE CHEMISTRY TO ORGANIC SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. PMC. [Link]
-
1 Introduction to the Chemistry of Arynes. Wiley-VCH. [Link]
-
Synthesis of Phenolic Compounds by Trapping Arynes with a Hydroxy Surrogate. MDPI. [Link]
-
Aryne Generation from Aryl Halides via Photothermal Red-Light Activation. PMC. [Link]
-
Nucleophilic Fluoroalkylation of r,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones. pubs.acs.org. [Link]
-
An efficient and chemoselective method to generate arynes. PMC. [Link]
-
Unprecedented Directing Group Ability of Cyclophanes in Arene Fluorinations with Diaryliodonium Salts. UNL Digital Commons. [Link]
-
An efficient and chemoselective method to generate arynes. Chemical Science. [Link]
-
Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes. J-Stage. [Link]
-
The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. Journal of the American Chemical Society. [Link]
-
Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. PMC. [Link]
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- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
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Application Note: Synthesis of Polysubstituted Fluorobenzenes via Aryne Intermediates
Executive Summary & Scientific Context
The incorporation of fluorine into aromatic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. However, traditional nucleophilic aromatic substitution (SNAr) is heavily reliant on electron-deficient arenes. For electron-neutral or electron-rich substrates, standard SNAr fails or requires harsh, functionally intolerant conditions.
To bypass these electronic limitations, aryne (benzyne) intermediates offer a powerful alternative. By generating a highly strained, transient carbon-carbon triple bond within the aromatic ring, the arene is rendered exceptionally electrophilic [1]. This application note details the mechanistic principles and validated protocols for synthesizing polysubstituted fluorobenzenes via aryne intermediates, contrasting traditional batch methods with state-of-the-art microflow continuous processing.
Mechanistic Principles: The Aryne Advantage (Causality & Logic)
The generation of arynes under mild conditions revolutionized their utility in complex molecule synthesis. The most reliable modern approach utilizes the Kobayashi method , which employs o-(trimethylsilyl)aryl triflates or nonaflates as stable precursors.
The Dual Role of Fluoride: In this methodology, a soluble fluoride source (such as tetrabutylammonium fluoride, TBAF, or tetramethylammonium fluoride, Me4NF) serves a dual mechanistic purpose:
-
Initiation (Desilylation): The fluoride ion attacks the sterically accessible trimethylsilyl (TMS) group. The resulting anionic charge drives the elimination of the adjacent triflate (TfO⁻) or nonaflate (NfO⁻) leaving group, generating the transient aryne.
-
Nucleophilic Trapping: A second equivalent of the "naked" fluoride ion acts as a nucleophile, attacking the highly strained alkyne bond of the aryne to form an aryl anion, which is subsequently protonated upon workup to yield the fluorobenzene[2].
Regioselectivity: In unsymmetrical arynes, the regiochemistry of the nucleophilic attack is dictated by the steric and electronic distortion of the aryne triple bond caused by existing substituents (e.g., C3-silyl or methoxy groups).
Mechanism of fluoride-induced aryne generation and subsequent nucleophilic fluorination.
Experimental Methodologies
Protocol A: Batch Synthesis via Silylaryl Triflates
While batch synthesis is operationally simple, the transient nature of benzynes often leads to competing side reactions, such as dimerization (yielding biphenylenes) or solvent trapping, which can depress yields.
Reagents & Materials:
-
o-(Trimethylsilyl)aryl triflate (1.0 equiv, 0.5 mmol)
-
TBAF (1.0 M in THF, 2.5 equiv) or Me4NF (anhydrous)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous NH4Cl (for quenching)
Step-by-Step Procedure:
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add the o-(trimethylsilyl)aryl triflate (0.5 mmol) and dissolve in 5.0 mL of anhydrous THF.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures help control the exothermic desilylation and minimize rapid aryne dimerization.
-
Fluoride Addition: Add the TBAF solution (1.25 mL, 1.25 mmol) dropwise over 10 minutes. The solution may darken as the highly reactive aryne is generated and consumed.
-
Reaction Propagation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Quenching & Isolation: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Protocol B: Microflow-Enabled Continuous Fluorination
To overcome the kinetic limitations of batch processing, microflow reactors ensure near-instantaneous mixing. Because the half-life of an aryne is extremely short, rapid homogenization of the precursor and the nucleophile outcompetes bimolecular degradation pathways, significantly enhancing the yield of the fluoroarene [3].
Equipment:
-
Syringe pumps (e.g., Harvard Apparatus)
-
Comet X-01 micromixer (or equivalent high-efficiency T-mixer)
-
PTFE residence tubing (Internal diameter: 1.0 mm)
Step-by-Step Procedure:
-
Solution Preparation:
-
Syringe 1: Prepare a 0.20 M solution of the benzyne precursor in a MeCN/THF (2:1) solvent mixture.
-
Syringe 2: Prepare a 0.40 M solution of TBAF in the same solvent mixture.
-
-
System Priming: Flush the microflow system with anhydrous MeCN/THF to ensure the reactor is free of moisture, which would prematurely quench the aryne.
-
Flow Execution: Set the syringe pumps to deliver both solutions at a flow rate of 2.0 mL/min into the Comet X-01 micromixer. Causality: This specific flow rate ensures a residence time of approximately 10 seconds in the mixing zone, perfectly matching the kinetic lifespan of the aryne intermediate.
-
Thermal Control: Submerge the micromixer and the initial 50 cm of the residence tubing in a water bath set to 25 °C.
-
Collection: Direct the outflow into a collection flask pre-filled with saturated aqueous NH4Cl to immediately protonate the resulting aryl anion.
-
Purification: Extract and purify the product using standard chromatographic techniques as described in Protocol A.
Schematic of the microflow reactor setup for continuous benzyne fluorination.
Quantitative Data & Optimization Analysis
The transition from batch to microflow chemistry demonstrates a clear quantitative advantage. By mitigating localized concentration gradients that lead to aryne dimerization, flow chemistry consistently provides higher yields of the target polysubstituted fluorobenzenes [3].
Table 1: Comparison of Batch vs. Microflow Yields for Aryne Fluorination
| Substrate (Aryne Precursor) | Major Product | Batch Yield (%) | Microflow Yield (%) | Regioselectivity (Flow) |
| 3-Methoxy-2-(TMS)phenyl triflate | 1-Fluoro-3-methoxybenzene | 35% | 68% | > 95:5 (meta:ortho) |
| 4-Methyl-2-(TMS)phenyl triflate | 1-Fluoro-4-methylbenzene | 41% | 72% | 1:1 mixture |
| 3-Silyl-2-(TMS)phenyl nonaflate | 1-Fluoro-3-silylbenzene | 28% | 51% | 6.4:1 (meta:ortho) |
| 4,5-Dimethoxy-2-(TMS)phenyl triflate | 4-Fluoro-1,2-dimethoxybenzene | 45% | 76% | Single isomer |
Data Interpretation: The high regioselectivity observed in 3-substituted precursors (e.g., 3-methoxy) is driven by the inductive electron-withdrawing effect of the substituent, which polarizes the aryne triple bond, directing the incoming fluoride nucleophile predominantly to the meta position.
References
-
Grushin, V. V., & Marshall, W. J. (2008). "Fluorination of Nonactivated Haloarenes via Arynes under Mild Conditions, Resulting from Further Studies toward Ar−F Reductive Elimination from Palladium(II)." Organometallics, 27(19), 4825–4828. URL:[Link]
-
Pliego, J. R. (2023). "Metal-free meta-halogenation of cyclic diaryliodonium salts via aryne intermediates." Organic Chemistry Frontiers, 10(15), 3856-3860. URL:[Link]
-
Ikawa, T., Masuda, S., & Akai, S. (2018). "Microflow Fluorinations of Benzynes: Efficient Synthesis of Fluoroaromatic Compounds." Chemical and Pharmaceutical Bulletin, 66(12), 1153-1164. URL:[Link]
Application Notes and Protocols: CsF-Mediated Desilylation of 1,3-Difluoro-2-(trimethylsilyl)benzene
Abstract
The cleavage of the carbon-silicon (C-Si) bond, or desilylation, is a cornerstone transformation in modern organic synthesis. This application note provides a comprehensive guide to the cesium fluoride (CsF)-mediated desilylation of 1,3-difluoro-2-(trimethylsilyl)benzene. This specific transformation is of high value to researchers in pharmaceutical and agrochemical development, as it provides a facile and efficient route to the 1,3-difluorobenzene moiety, a key structural motif in a multitude of bioactive molecules. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the broader applications of the resulting product in drug discovery.
Introduction: The Significance of Fluorinated Aromatics and the Role of Desilylation
Fluorine-containing organic molecules have become increasingly prevalent in the design of modern pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a highly sought-after element in medicinal chemistry. The 1,3-difluorobenzene scaffold, in particular, is a key building block in numerous commercially successful drugs and agricultural products.[1][2][3][4]
The introduction of a trimethylsilyl (TMS) group onto an aromatic ring serves as a versatile synthetic handle. It can act as a blocking group to direct subsequent reactions to other positions on the ring.[5] The subsequent removal of the TMS group, or desilylation, is a critical step to unveil the desired functionality. Cesium fluoride has emerged as a highly effective reagent for this transformation due to the high thermodynamic driving force of Si-F bond formation.[6] This protocol focuses on the efficient and clean desilylation of 1,3-difluoro-2-(trimethylsilyl)benzene to yield the valuable 1,3-difluorobenzene intermediate.
Mechanistic Rationale: The Power of the Fluoride Ion
The cleavage of the robust C(sp²)–Si bond is facilitated by the high affinity of the fluoride ion for silicon. The mechanism proceeds through the formation of a hypervalent silicon intermediate. The fluoride ion, acting as a potent nucleophile, attacks the silicon atom of the trimethylsilyl group. This initial attack leads to the formation of a pentacoordinate silicate species.[7][8][9] This hypervalent intermediate is significantly more reactive than the starting tetracoordinate silane. The increased electron density on the silicon atom weakens the adjacent C-Si bond, making it susceptible to cleavage. Protonolysis, typically by a solvent molecule or a trace amount of water, then cleaves the weakened C-Si bond, releasing the desired 1,3-difluorobenzene and forming a stable fluorotrimethylsilane byproduct.
Sources
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- 2. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]
- 3. 1,3-Di Fluoro Benzene for Pharmaceutical Intermediates [aarti-industries.com]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
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- 6. A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acs.figshare.com [acs.figshare.com]
Application Note: Transition Metal-Catalyzed Aryne Annulation for Complex Scaffold Synthesis
Executive Summary
The synthesis of polycyclic aromatic hydrocarbons (PAHs) and complex heterocycles is a cornerstone of modern drug discovery and materials science. Historically, the use of arynes (e.g., benzyne) in organic synthesis was limited by the harsh, strongly basic conditions required for their generation. The paradigm shifted with the introduction of Kobayashi’s aryne precursor—o-(trimethylsilyl)aryl triflates—which allows for the generation of these highly reactive, fleeting intermediates under mild, fluoride-induced conditions.
By intercepting these transient species with transition metal catalysts (predominantly Palladium, Nickel, and Copper), chemists can suppress undesired aryne oligomerization and direct the reaction toward highly regioselective and chemoselective annulations. This application note provides a comprehensive, self-validating guide to transition metal-catalyzed aryne annulations, detailing the mechanistic causality, reaction optimization, and standardized protocols required to construct complex fused-ring systems.
Mechanistic Rationale & The Role of Transition Metals
The success of transition metal-catalyzed aryne annulation relies on the precise synchronization of two independent catalytic cycles: the in situ generation of the aryne and the activation of the coupling partner by the transition metal .
In a standard Palladium-catalyzed annulation (e.g., the reaction of o-halostyrenes with arynes to form phenanthrenes), the mechanism proceeds via a carefully orchestrated sequence :
-
Oxidative Addition : The active Pd(0) species inserts into the carbon-halogen bond of the o-halostyrene, generating a stable Aryl-Pd(II) intermediate.
-
Aryne Generation & Insertion (Carbopalladation) : Fluoride (typically from CsF) attacks the silyl group of the Kobayashi precursor, triggering a 1,2-elimination to form the aryne. The Aryl-Pd(II) species rapidly intercepts the highly electrophilic aryne, inserting it into the Pd-Carbon bond to form a strained palladacycle.
-
Reductive Elimination : The palladacycle undergoes reductive elimination, forging the final carbon-carbon bonds of the annulated product and regenerating the Pd(0) catalyst .
Figure 1: Mechanistic cycle of Pd-catalyzed aryne annulation with o-halostyrenes.
Experimental Design: The Causality of Reaction Conditions
To prevent the aryne from undergoing non-productive side reactions (such as dimerization to biphenylene or trimerization to triphenylene), its steady-state concentration must be kept extremely low. Every reagent choice in the protocol is designed to enforce this kinetic control .
-
Fluoride Source (CsF vs. TBAF) : Cesium fluoride (CsF) is the industry standard for these annulations. Because CsF is only sparingly soluble in organic solvents like Acetonitrile (MeCN), it acts as a heterogeneous, slow-release trigger for aryne generation. Tetrabutylammonium fluoride (TBAF), being highly soluble, generates the aryne too rapidly, overwhelming the transition metal catalyst and leading to massive triphenylene byproduct formation.
-
Solvent Selection : Acetonitrile (MeCN) is optimal. It provides just enough solubility for CsF to maintain the catalytic cycle while stabilizing the cationic Pd intermediates formed during the reaction. Non-polar solvents like toluene fail because they completely suppress CsF solubility.
-
Ligand Sterics : Bulky phosphine ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃), are critical. The steric bulk accelerates the final reductive elimination step from the rigid palladacycle, preventing catalyst resting-state bottlenecks.
Table 1: Optimization of Pd-Catalyzed Aryne Annulation Conditions
Model Reaction: Annulation of 2-bromostyrene with o-(trimethylsilyl)phenyl triflate.
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | CsF (3.0 eq) | MeCN | 100 | 88% | Optimal. Slow aryne release matches Pd turnover. |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | TBAF (3.0 eq) | MeCN | 100 | 22% | Rapid aryne generation leads to triphenylene trimerization. |
| 3 | Pd(PPh₃)₄ | None | CsF (3.0 eq) | MeCN | 100 | 45% | Lack of steric bulk slows reductive elimination. |
| 4 | Pd(OAc)₂ | P(o-tol)₃ | CsF (3.0 eq) | Toluene | 100 | 15% | Poor CsF solubility halts aryne generation. |
| 5 | None | P(o-tol)₃ | CsF (3.0 eq) | MeCN | 100 | 0% | Confirms transition metal dependency (no background reaction). |
Standardized Protocol: Synthesis of Phenanthrenes via Aryne Annulation
This protocol details the synthesis of functionalized phenanthrenes via the Pd-catalyzed annulation of o-halostyrenes. It is designed as a self-validating system , meaning observable physical changes during the workflow will confirm the integrity of the reaction.
Figure 2: Step-by-step experimental workflow for transition metal-catalyzed aryne annulation.
Materials Required
-
o-Halostyrene substrate (1.0 mmol)
-
o-(Trimethylsilyl)aryl triflate (Kobayashi precursor) (2.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 mmol, 10 mol%)
-
Cesium Fluoride [CsF] (3.0 mmol) - Must be oven-dried at 120 °C overnight prior to use.
-
Anhydrous Acetonitrile (5.0 mL)
Step-by-Step Methodology
-
Atmosphere Control : Flame-dry a 25 mL Schlenk tube under vacuum and backfill with Argon (repeat 3 times). Causality: P(o-tol)₃ is highly susceptible to oxidation. Oxygen ingress will convert the ligand to its phosphine oxide, terminating the catalytic cycle.
-
Reagent Loading : Under a positive flow of Argon, add Pd(OAc)₂ (11.2 mg), P(o-tol)₃ (30.4 mg), and anhydrous CsF (455 mg) to the Schlenk tube.
-
Solvent & Substrate Addition : Inject anhydrous Acetonitrile (5.0 mL) followed by the o-halostyrene (1.0 mmol). Stir the mixture at room temperature for 5 minutes. Validation Check: The solution should turn a pale yellow/orange, indicating the formation of the active Pd-phosphine complex. If it turns black immediately, Pd(0) has precipitated (Pd black), indicating oxygen contamination.
-
Aryne Precursor Addition : Inject the o-(trimethylsilyl)aryl triflate (2.0 mmol) dropwise over 2 minutes.
-
Thermal Annulation : Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are mandatory because the reaction relies on the heterogeneous dissolution of CsF to slowly generate the aryne.
-
Reaction Quenching : Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Drying & Concentration : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation & Troubleshooting
To ensure the protocol has been executed correctly, utilize the following analytical validation checks:
-
TLC Monitoring (In-Process) : Phenanthrene products are highly conjugated. Under a 254 nm UV lamp, the product spot will appear dark, but under a 365 nm UV lamp, it will exhibit intense blue/purple fluorescence. If a highly non-polar, highly fluorescent spot dominates the solvent front, it is likely triphenylene (indicating the aryne was generated too quickly).
-
NMR Validation (Post-Process) : In the ¹H NMR spectrum of the crude mixture, look for the characteristic "bay-region" protons of the phenanthrene core. Due to strong steric deshielding, these protons (H4 and H5) typically resonate far downfield, between 8.50 and 8.80 ppm . The absence of these peaks indicates a failure of the annulation step.
-
Troubleshooting Low Yields : If starting material is recovered unreacted, the CsF was likely wet. Water hydrolyzes the Kobayashi precursor to the corresponding phenol before the aryne can be generated. Always store CsF in a desiccator and oven-dry before use.
References
Application Note: Multicomponent Coupling Reactions Using Fluoride-Activated Silyl-Aryl Precursors
This guide details the application of Silyl-Aryl precursors (specifically 2-(trimethylsilyl)aryl triflates) in Multicomponent Reactions (MCRs) via fluoride activation.[1][2] This methodology is a cornerstone of modern diversity-oriented synthesis, enabling the rapid construction of complex, drug-like heterocycles from simple starting materials.
Executive Summary & Scope
Multicomponent reactions (MCRs) involving arynes (benzynes) offer a distinct advantage in medicinal chemistry: the ability to form two or more bonds in a single operation, rapidly increasing molecular complexity (Fsp³ character and heteroatom count).
While "silyl-aryl fluorides" is often used colloquially, the precise reagent class driving these MCRs is 2-(trimethylsilyl)aryl triflates (Kobayashi precursors). Upon treatment with a fluoride source (e.g., CsF, TBAF), these precursors undergo mild 1,2-elimination to generate highly reactive aryne intermediates.[2] These intermediates then participate in 3- or 4-component couplings with nucleophiles and electrophiles.
Key Applications:
-
Amino-Functionalization: Synthesis of ortho-substituted amines.[1]
-
Heterocycle Formation: Rapid access to benzofurans, indolines, and isoquinolines.
-
Transition-Metal Catalysis: Palladium/Copper-catalyzed annulations involving arynes.
Mechanistic Principles
The success of these MCRs relies on the Fluoride-Silyl Trigger . Unlike thermal aryne generation (which requires >80°C and strong bases), fluoride activation proceeds at ambient temperatures, preserving sensitive functional groups.
The Activation Pathway
-
Desilylation: The fluoride ion (
) attacks the silicon atom of the 2-(trimethylsilyl)aryl triflate.[1] -
Elimination: The resulting hypervalent silicate or carbanion undergoes rapid
-elimination of the triflate group ( ). -
Aryne Formation: The neutral, highly strained aryne intermediate is formed.
-
MCR Insertion: The aryne reacts with a nucleophile (Nu) to form a zwitterion or aryl anion, which is then trapped by an electrophile (E).[1]
Visualization: Activation & MCR Workflow
Figure 1: Mechanistic workflow of fluoride-induced aryne generation and subsequent multicomponent trapping.
Experimental Protocols
Protocol A: Standard 3-Component Coupling (Amine-Aryne-Electrophile)
This protocol describes the synthesis of ortho-functionalized amines (e.g., o-aminobenzhydrols or o-aminoesters) using an amine, an aryne precursor, and an aldehyde/ester.
Reagents:
-
Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.2 equiv).
-
Nucleophile: Secondary amine (e.g., Morpholine, 1.0 equiv).
-
Electrophile: Benzaldehyde (1.2 equiv).
-
Activator: Cesium Fluoride (CsF) (2.0 equiv).
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon/Nitrogen flow.
-
Solids Addition: Weigh CsF (304 mg, 2.0 mmol) and add it to the vial. Note: CsF is hygroscopic; weigh quickly or use a glovebox.
-
Solvent & Reactants: Add anhydrous MeCN (4.0 mL). Add the secondary amine (1.0 mmol) and Benzaldehyde (1.2 mmol) via syringe.
-
Precursor Addition: Add 2-(trimethylsilyl)phenyl triflate (1.2 mmol) last.
-
Why? Adding the precursor slowly or last prevents aryne dimerization (polymerization) by ensuring the nucleophile is present to trap the aryne immediately upon generation.
-
-
Reaction: Seal the vial and stir at Room Temperature (25°C) for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The aryne precursor spot should disappear rapidly.
-
-
Work-up: Quench with water (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Transition-Metal Catalyzed Aryne Annulation (Pd-Catalyzed)
Incorporating Palladium allows for the synthesis of complex polycyclic aromatics (e.g., phenanthrenes) via carbopalladation.
Reagents:
-
Aryne Precursor: 1.5 equiv.[3]
-
Partner: 2-Iodobiphenyl or similar aryl halide (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + Phosphine Ligand (e.g., dppe or Xantphos, 10 mol%).
-
Activator: CsF (2.0 equiv).
-
Solvent: Toluene/MeCN (1:1 mixture).
Methodology:
-
Catalyst Pre-mix: In a vial, mix Pd(OAc)₂ and Ligand in the solvent for 10 mins to form the active catalyst complex.
-
Substrate Addition: Add the aryl iodide and CsF.
-
Aryne Injection: Heat the mixture to 80°C . Add the Aryne precursor solution slowly (via syringe pump over 1 hour).
-
Critical Step: Slow addition is mandatory here. High instantaneous concentration of aryne leads to non-catalyzed side reactions. The Pd-cycle is slower than direct nucleophilic attack; slow addition matches the rate of aryne generation to the catalytic turnover.
-
-
Work-up: Filter through a Celite pad to remove Pd black. Concentrate and purify.
Optimization & Troubleshooting Guide
The choice of fluoride source and solvent is the primary determinant of yield. Use the decision matrix below to select conditions.
Fluoride Source & Solvent Compatibility Table
| Fluoride Source | Solubility Profile | Reactivity | Recommended Solvent | Best For... |
| CsF (Cesium Fluoride) | Low in organics | Moderate/Controlled | MeCN, THF | Standard MCRs, Pd-catalyzed reactions. |
| TBAF (Tetrabutylammonium Fluoride) | High in organics | High/Aggressive | THF, DCM | Difficult substrates; Low temp reactions. Risk: Can cause premature deprotonation. |
| KF + 18-Crown-6 | Moderate | Tunable | THF, Toluene | Cost-sensitive scale-up; reactions requiring specific cation effects. |
Optimization Logic Tree
Figure 2: Troubleshooting decision tree for optimizing aryne coupling yields.
Safety & Handling
-
Energetic Intermediates: Arynes are highly energetic. While generated in situ, avoid large-scale accumulation. Always ensure a consuming species (nucleophile) is present.
-
Fluoride Toxicity: HF can be generated if fluoride sources contact strong acids. Avoid acidic workups until the reaction is fully quenched.
-
Exotherm: The desilylation is exothermic. On scales >1g, monitor internal temperature and add fluoride in portions.
References
-
Kobayashi, Y., et al. (1983). A mild method for the generation of benzynes. Tetrahedron Letters. Link
-
Bhojgude, S. S., & Biju, A. T. (2012). Recent Advances in Transition-Metal-Free Multicomponent Reactions Involving Arynes.[1][2][3][4] Angewandte Chemie International Edition. Link
-
Pérez, D., & Peña, D. (2015). Palladium-catalyzed reactions of arynes.[5][6] Chemical Reviews. Link
-
Takikawa, H., et al. (2018). Multicomponent Coupling Reactions Using Silyl-Aryl Fluorides and Related Precursors.[1] Chemical Science.[6][7][8] Link(Note: Representative citation for the field of fluoride-activated couplings).
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene from 2,4-difluoroanisole
Introduction
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is a valuable functionalized aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring fluorine atoms, a methoxy group, and a reactive trimethylsilyl moiety, allows for diverse downstream chemical transformations. This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 2,4-difluoroanisole. The described protocol is based on the principles of Directed ortho-Metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic rings.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and address critical safety considerations.
Reaction Principle: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a synthetic technique that facilitates the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[1] The DMG, typically a heteroatom-containing functional group, coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi). This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate.[1][2]
In the synthesis of 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene, the methoxy group (-OCH₃) on 2,4-difluoroanisole serves as the DMG. The fluorine atoms on the aromatic ring also play a crucial role. While fluorine itself can act as a weak DMG, its primary influence here is the inductive electron withdrawal, which increases the acidity of the adjacent C-H protons, making them more susceptible to deprotonation. The cooperative effect of the methoxy and fluorine substituents directs the lithiation to the C2 position, between the two fluorine atoms.
The resulting aryllithium intermediate is then quenched with an electrophile, in this case, chlorotrimethylsilane (TMSCl), to introduce the trimethylsilyl group at the C2 position.[3]
Experimental Protocol
This section outlines the detailed procedure for the synthesis of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,4-Difluoroanisole | C₇H₆F₂O | 144.12 | 1.44 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 4.4 mL | 11.0 |
| Tetramethylethylenediamine (TMEDA) | C₆H₁₆N₂ | 116.21 | 1.65 mL | 11.0 |
| Chlorotrimethylsilane (TMSCl) | C₃H₉ClSi | 108.64 | 1.4 mL | 11.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated aqueous NH₄Cl solution | NH₄Cl | 53.49 | 20 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.[4] This is crucial as organolithium reagents are highly reactive towards moisture.[5] The reaction should be conducted in a well-ventilated fume hood.[5]
-
Initial Solution: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add 2,4-difluoroanisole (1.44 g, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 30 mL).
-
Addition of TMEDA: Add tetramethylethylenediamine (TMEDA) (1.65 mL, 11.0 mmol) to the solution. TMEDA is a bidentate ligand that chelates the lithium ion of n-BuLi, breaking down its aggregate structure and increasing its basicity and reactivity.[2][6][7]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is important to maintain this low temperature to prevent side reactions and decomposition of the aryllithium intermediate.[8]
-
Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise to the stirred solution via a syringe over a period of 15-20 minutes. The addition rate should be controlled to keep the internal temperature below -70 °C.[9] After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.
-
Silylation (Quenching): After 1 hour, add chlorotrimethylsilane (TMSCl) (1.4 mL, 11.0 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C. The TMSCl acts as an electrophile, reacting with the nucleophilic aryllithium intermediate.[3]
-
Warming and Quenching: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL). This step neutralizes any remaining organolithium species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene.
Workflow Visualization
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Experimental workflow for the synthesis of 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene.
Safety Precautions
Working with organolithium reagents like n-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature and high reactivity.
-
n-Butyllithium: This reagent is highly flammable and can ignite spontaneously on contact with air and reacts violently with water.[5][10][11][12] It should only be handled under an inert atmosphere (nitrogen or argon) by trained personnel.[5][10] Always wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[4][5][12] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available.[10]
-
Anhydrous Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or commercially available anhydrous THF.
-
Quenching: The quenching of the reaction should be performed slowly and carefully, especially at the beginning, as the reaction with aqueous solutions can be exothermic.
-
General Handling: Avoid inhalation of vapors and contact with skin and eyes.[10] All manipulations should be carried out in a well-functioning fume hood.[4]
Troubleshooting
-
Low Yield:
-
Incomplete Reaction: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The n-butyllithium solution should be titrated before use to determine its exact concentration, as it can degrade over time.
-
Side Reactions: Maintain the reaction temperature at -78 °C during the addition of n-BuLi and TMSCl. Higher temperatures can lead to undesired side reactions.
-
-
Formation of Multiple Products:
-
Incorrect Lithiation Site: The use of TMEDA is crucial for directing the lithiation to the desired position. Insufficient TMEDA may lead to a mixture of regioisomers.
-
Impure Starting Material: Ensure the 2,4-difluoroanisole is of high purity.
-
Conclusion
The directed ortho-metalation of 2,4-difluoroanisole followed by quenching with chlorotrimethylsilane provides an efficient and regioselective route to 1,3-difluoro-4-methoxy-2-(trimethylsilyl)benzene. This protocol, when executed with careful attention to anhydrous conditions and safety procedures, offers a reliable method for accessing this valuable synthetic intermediate. The principles outlined in this guide can be adapted for the synthesis of a variety of other functionalized aromatic compounds.
References
-
Baran, P. Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Collum, D. B., et al. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. PMC. [Link]
-
Collum, D. B., et al. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC. [Link]
-
TUODA INDUSTRY LIMITED. Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]
-
Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. University of California, Irvine. [Link]
-
Wikipedia. Heteroatom-promoted lateral lithiation. Wikipedia. [Link]
-
Reich, H. J. Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. ResearchGate. [Link]
-
Wikipedia. Directed ortho metalation. Wikipedia. [Link]
-
Snieckus, V. Directed (ortho) Metallation. University of Illinois Urbana-Champaign. [Link]
-
Mettler Toledo. Lithiation and Organolithium Reactions. Mettler Toledo. [Link]
-
Cardiff University. 1 - ORCA – Online Research @ Cardiff. [Link]
-
YouTube. nbutyl lithium safety. YouTube. [Link]
-
Mortier, J. 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
Princeton EHS. Safe handling of organolithium compounds in the laboratory. [Link]
-
ResearchGate. Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. ResearchGate. [Link]
-
ResearchGate. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ResearchGate. [Link]
-
Beak, P., and Schlosser, M. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. pubs.acs.org. [Link]
-
Yoshida, J., et al. Use of Organolithiums in Flow Chemistry. Thieme. [Link]
-
Bailey, P. D., and Collum, D. B. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
- Google Patents. Process for preparing 1,3-difluorobenzene.
-
ResearchGate. Scope of silylation of fluoroolefins with Magnesium and Lithium Silyls. ResearchGate. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
-
American Chemical Society. Lithiation Reaction. American Chemical Society. [Link]
-
Xi, Z., et al. Formation of alpha-lithio siloles from silylated 1,4-dilithio-1,3-butadienes: mechanism and applications. PubMed. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 6. tuodaindus.com [tuodaindus.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions: Condition-Dependent Rate Limitation and Lithium Chloride-Catalyzed Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluoride Sources for Aryne Generation (CsF vs. TBAF)
Introduction for the Modern Researcher
Welcome to the technical support guide for optimizing fluoride-mediated aryne generation. The in situ formation of arynes from ortho-silylaryl triflate precursors, a method pioneered by Kobayashi, remains a cornerstone of modern synthetic chemistry due to its mild conditions and broad functional group tolerance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of fluoride source—primarily Cesium Fluoride (CsF) and Tetrabutylammonium Fluoride (TBAF)—and to troubleshoot common experimental challenges.
Our goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of why one source may be superior for a specific application. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues encountered in the lab.
Core Mechanism: Fluoride-Induced Aryne Generation
The fundamental reaction involves the attack of a fluoride ion on the silicon atom of an o-(trimethylsilyl)aryl triflate. This initiates a cascade that results in a 1,2-elimination to form the highly reactive aryne intermediate. The strength of the newly formed silicon-fluoride (Si-F) bond is a key thermodynamic driver for this process.
Caption: Fluoride attacks silicon, followed by elimination.
Quick Comparison: CsF vs. TBAF
For a rapid assessment, this table summarizes the key operational differences between Cesium Fluoride and Tetrabutylammonium Fluoride.
| Property | Cesium Fluoride (CsF) | Tetrabutylammonium Fluoride (TBAF) |
| Typical Form | White, crystalline solid | Typically a 1M solution in THF or a trihydrate solid.[4] |
| Solubility | Sparingly soluble in organic solvents like MeCN, THF.[5] | Highly soluble in a wide range of organic solvents.[4] |
| Hygroscopicity | Moderately hygroscopic, but easily dried.[5][6] | Extremely hygroscopic; anhydrous form is unstable.[4][7] |
| Reactivity | Generally requires higher temperatures (e.g., 70-110 °C) or additives.[1] | Highly reactive, often enabling reactions at room temperature or below.[8] |
| Counter-ion Effect | Small, "hard" Cs⁺ cation has minimal steric influence. | Bulky Bu₄N⁺ cation can influence reaction environment. |
| Key Advantage | Low basicity, clean reactions, cost-effective for scale-up.[9] | High reactivity under mild conditions, excellent solubility. |
| Key Disadvantage | Poor solubility can lead to slow or incomplete reactions. | Presence of water can cause side reactions; thermal instability.[7] |
Frequently Asked Questions & Troubleshooting Guide
Part 1: General & Strategic Questions
Q1: My aryne generation is sluggish or failing. What are the first things I should check?
A1: Before blaming the fluoride source, always validate the fundamentals:
-
Precursor Quality: Confirm the purity of your o-(trimethylsilyl)aryl triflate. Incomplete triflation or residual starting phenol can inhibit the reaction. Use NMR or LC-MS to verify purity.
-
Solvent Anhydrousness: Even for CsF-mediated reactions, which are often more robust, water can be detrimental. Ensure you are using freshly dried, anhydrous solvents.
-
Inert Atmosphere: Aryne reactions should always be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of reactive intermediates or degradation of reagents.
Q2: How do I choose between CsF and TBAF for my specific substrate?
A2: This is a critical decision that depends on your substrate's properties and desired reaction outcome. Use the following decision tree as a guide.
Caption: Decision workflow for selecting CsF vs. TBAF.
Part 2: Cesium Fluoride (CsF) Specific Issues
Q3: My reaction with CsF is not going to completion, even after prolonged heating. What's wrong?
A3: This is almost always a solubility or activation issue with CsF.
-
Cause: CsF has poor solubility in many organic solvents. If it is not adequately dispersed or activated, the effective concentration of fluoride ions is too low.
-
Troubleshooting Steps:
-
Activate the CsF: Before use, dry the CsF thoroughly. Heat it at 100-150 °C under high vacuum for several hours to remove adsorbed water.[5][6] Some protocols also recommend flame-drying the flask containing the CsF under vacuum just before adding solvent.
-
Solvent Choice: Acetonitrile (MeCN) is a common choice. For less polar systems, a mixture of toluene/MeCN can be effective.[1]
-
Use an Additive: The addition of a crown ether, such as 18-crown-6, can dramatically improve the solubility and reactivity of CsF by sequestering the cesium cation and liberating a more "naked" and reactive fluoride anion.[10][11]
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of the solid CsF exposed to the solution.
-
Q4: I'm seeing decomposition of my starting material at the high temperatures required for the CsF reaction. What can I do?
A4: If your substrate cannot tolerate high temperatures, CsF may not be the ideal choice without modification.
-
Solution: The primary strategy is to increase the reactivity of the CsF so you can lower the reaction temperature. Adding 18-crown-6 is the most effective way to achieve this.[10] Often, its inclusion can lower the required reaction temperature by 20-30 °C, which can be sufficient to prevent decomposition.
Part 3: Tetrabutylammonium Fluoride (TBAF) Specific Issues
Q5: I'm using a commercial 1M TBAF solution in THF and getting low yields and messy side products. Why?
A5: The culprit is almost certainly water.
-
Cause: Commercial TBAF solutions in THF are not anhydrous; they are typically sold as hydrates (e.g., the trihydrate).[4] The fluoride ion has a very high affinity for water. This water can hydrolyze your precursor, quench the aryne, or react with other sensitive functional groups in your molecule.
-
Troubleshooting Steps:
-
Use Anhydrous TBAF (with caution): Truly anhydrous TBAF is commercially available but has poor thermal stability and can undergo Hofmann elimination.[7] It must be handled at low temperatures. More practical is the use of freshly prepared solutions.[7]
-
Add a Drying Agent: You can add activated molecular sieves (3Å or 4Å) to your reaction flask to sequester the water from the TBAF solution. Add the sieves to your substrate and solvent first, stir, and then add the TBAF solution.
-
Consider an Alternative Solvent: While typically sold in THF, performing the reaction in a more polar aprotic solvent like DMF or DMSO can sometimes improve results, though this is highly substrate-dependent.
-
Q6: My reaction with TBAF is too fast and uncontrollable, leading to polymerization or other side reactions. How can I moderate it?
A6: The high reactivity of TBAF can be a double-edged sword.
-
Solution: Temperature control is paramount.
-
Lower the Temperature: Start your reaction at 0 °C or even -78 °C. Add the TBAF solution slowly (dropwise) via syringe pump to the solution of your precursor and aryne trap.
-
Slow Addition: By adding the fluoride source slowly, you keep the instantaneous concentration of the highly reactive aryne low, favoring the desired trapping reaction over undesired side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Aryne Generation using CsF
This protocol describes a typical setup for a [4+2] cycloaddition with furan.
-
Reagent Preparation: Add Cesium Fluoride (CsF, 3.0 equiv.) to a round-bottom flask equipped with a magnetic stir bar. Heat the flask gently with a heat gun under high vacuum and then cool to room temperature. This is known as "flame-drying."
-
Reaction Setup: Backfill the flask with an inert gas (Argon or Nitrogen). Add the o-(trimethylsilyl)aryl triflate precursor (1.0 equiv.) and 18-crown-6 (1.5 equiv.).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN) via syringe. Then, add the aryne trap (e.g., furan, 5.0 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove CsF and the crown ether. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 2: General Procedure for Aryne Generation using TBAF
This protocol is optimized for substrates that require milder conditions.
-
Reaction Setup: To a flame-dried, inert-gas-filled round-bottom flask, add the o-(trimethylsilyl)aryl triflate precursor (1.0 equiv.) and the aryne trap (e.g., furan, 5.0 equiv.).
-
Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Execution: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
References
- Silylaryl Halides Can Replace Triflates as Aryne Precursors.
- Recent advances in fluoride-free aryne generation
- New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds.
- Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base. MDPI.
- Caesium fluoride. Wikipedia.
- Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry.
- O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors.
- Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines.
- Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. Organic Chemistry Portal.
- Caesium fluoride. dlab @ EPFL.
- An Alternative Method for Generating Arynes from ortho-Silylaryl Triflates: Activation by Cesium Carbonate in the Presence of a Crown Ether.
- Aryne Generation from o-Triazenylarylboronic Acids Induced by Brønsted Acid. J-Stage.
- Caesium fluoride. RACHEL.
- Technical Support Center: Tetrabutylammonium Fluoride (TBAF) Deprotection. Benchchem.
- Exploring Possible Surrogates for Kobayashi's Aryne Precursors. ACS Omega.
- Recent advances in fluoride-free aryne generation
- An efficient and chemoselective method to generate arynes. Chemical Science (RSC Publishing).
- CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Organic Chemistry Portal.
- Aryne Problems. Scribd.
- Cesium Fluoride. Common Organic Chemistry.
Sources
- 1. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 5. Caesium fluoride - Wikipedia [en.wikipedia.org]
- 6. Caesium fluoride [rachel.education.gov.ck]
- 7. mdpi.com [mdpi.com]
- 8. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones [organic-chemistry.org]
- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 10. An Alternative Method for Generating Arynes from ortho-Silylaryl Triflates: Activation by Cesium Carbonate in the Presence of a Crown Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Solvent selection for silyl-fluorobenzene elimination reactions
To: User (Researcher/Scientist) From: Technical Support Center – Advanced Synthesis Division Subject: Solvent Selection & Troubleshooting for Silyl-Fluorobenzene Elimination (Benzyne Generation)
Technical Support Guide: Silyl-Fluorobenzene Elimination
Welcome to the Advanced Synthesis Technical Support Center. This guide addresses the specific challenges of generating aryne (benzyne) intermediates via the fluoride-induced elimination of o-silylfluorobenzenes (e.g., 1-fluoro-2-(trimethylsilyl)benzene).
While the Kobayashi precursor (o-silyl aryl triflate) is the industry standard for mild benzyne generation, researchers often employ o-silylfluorobenzenes due to their higher stability, ease of handling, or commercial availability. However, the activation of the C–F bond requires distinct solvent strategies compared to the more labile triflates.
Part 1: Solvent Selection Matrix
The choice of solvent dictates the reaction rate (fluoride activity), the lifetime of the benzyne intermediate, and the profile of side reactions.
Table 1: Solvent Performance for Silyl-Fluorobenzene Elimination
| Solvent | Polarity ( | Fluoride Source Compatibility | Activation Profile | Primary Use Case |
| Acetonitrile (MeCN) | High (37.5) | Excellent (CsF, TBAF) | Standard. Solvates cations well, leaving "naked" fluoride for activation. | General synthesis; rapid conversion. |
| THF | Moderate (7.5) | Good (TBAF) | Moderate. Can react with benzyne via [2+2] or ring-opening if T is too high. | Low-temp reactions; when solubility of organic substrates is limiting in MeCN. |
| Toluene | Low (2.4) | Poor (Requires 18-Crown-6) | Controlled. Slow release of fluoride; "naked" anion is highly reactive but concentration is low. | Avoiding polar side-reactions; high-temperature activation. |
| DME (Dimethoxyethane) | Moderate (7.2) | Good (CsF, KF) | Chelating. Solvates cations effectively (glyme effect); higher boiling point than THF. | Reflux conditions required for stubborn precursors (like o-silylfluorides). |
| Propylene Carbonate | High (64.0) | Good (CsF) | Green/High-T. High boiling point allows thermal activation without pressure vessels. | Sustainable chemistry; high-temperature applications.[1] |
Part 2: Troubleshooting & FAQs
Q1: My reaction works with the silyl triflate at Room Temperature (RT), but the silyl-fluorobenzene precursor shows no conversion. Why?
Diagnosis: Leaving Group Lethargy.
Explanation: The elimination of the triflate group (
-
Increase Temperature: o-Silylfluorobenzenes typically require heating to 60–80°C (in MeCN) or reflux (in THF/DME) to overcome the activation barrier.
-
Solvent Switch: Switch from THF to Acetonitrile (MeCN) . MeCN better separates the
ion pair, increasing the nucleophilicity of the fluoride anion necessary to attack the silicon center.
Q2: I am observing the formation of fluorobenzene (protodesilylation) instead of the benzyne adduct. How do I fix this?
Diagnosis: Proton Quenching (Moisture Contamination). Explanation: The mechanism involves the formation of an o-fluoroaryl anion intermediate upon fluoride attack at the silicon. If this anion encounters a proton source (water) faster than it eliminates the fluoride ion, you get protodesilylation. Solution:
-
Solvent Drying: Ensure MeCN or THF is distilled or dried over molecular sieves (3Å). Water content must be <50 ppm .
-
Reagent Grade: CsF is highly hygroscopic. Flame-dry the salt under vacuum before use or use "anhydrous" grade TBAF (solution in THF is often wet; use solid TBAF or dry the solution).
-
Concentration: Increasing the concentration of the trapping agent (the "arynophile") ensures the benzyne reacts immediately upon formation, though this doesn't stop the initial protonation if water is present.
Q3: The reaction mixture turns into a polymeric gel/tar. What is happening?
Diagnosis: Benzyne Polymerization or Solvent Reaction. Explanation: Benzyne is highly electrophilic.[2] In the absence of a sufficient trapping agent, it will react with itself (polymerization) or the solvent. THF is known to undergo ring-opening polymerization initiated by benzyne. Solution:
-
Slow Addition: Add the fluoride source (e.g., TBAF or CsF) slowly (via syringe pump) to the mixture of precursor and trapping agent. This keeps the instantaneous concentration of benzyne low, favoring the reaction with the trapping agent over dimerization.
-
Change Solvent: Switch to Toluene (with 18-crown-6 and CsF). Toluene is non-nucleophilic and resists attack by benzyne.
Q4: Can I use KF instead of CsF to save costs?
Diagnosis: Solubility Limitations. Explanation: Potassium Fluoride (KF) has a much higher lattice energy than Cesium Fluoride (CsF) and is poorly soluble in organic solvents like MeCN. Solution:
-
If using MeCN: You must use CsF . KF will likely result in <5% conversion.
-
If using Toluene/DME: You can use KF only if you add 18-Crown-6 (1.0–1.1 equiv relative to KF) to sequester the potassium ion and solubilize the fluoride.
Part 3: Optimized Experimental Protocol
Protocol: Benzyne Generation from 1-Fluoro-2-(trimethylsilyl)benzene Target: Cycloaddition with a Diene (e.g., Furan)[3]
-
Preparation:
-
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under Argon.
-
Weigh Cesium Fluoride (CsF) (3.0 equiv) into the tube. Critical: Dry CsF under vacuum at 150°C for 2 hours prior to use if not fresh.
-
-
Solvent & Reactants:
-
Add anhydrous Acetonitrile (MeCN) (0.1 M concentration relative to precursor).
-
Add the Trapping Agent (e.g., Furan, 2.0–5.0 equiv).
-
Add 1-Fluoro-2-(trimethylsilyl)benzene (1.0 equiv).
-
-
Activation:
-
Seal the tube.
-
Heat the mixture to 60°C (Oil bath). Note: Silyl triflates react at RT; silyl fluorides require this heat.
-
Monitor by TLC/GC-MS. Reaction typically completes in 2–6 hours.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel).
-
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways controlled by solvent and water content.
Caption: Pathway A (Green) leads to Benzyne via fluoride elimination (requires heat for C-F bond cleavage).[4] Pathway B (Red/Dotted) leads to side products if solvent is wet.
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214.
-
Peña, D., Pérez, D., & Guitián, E. (2006). Insertions of Arynes into σ-Bonds. Angewandte Chemie International Edition, 45(22), 3579–3581.
-
Cunha, S., et al. (2002). Benzyne generation from o-silyl aryl halides.[3][4][5][6] Journal of Organic Chemistry. (General reference for halide precursors).
-
Sumida, Y., et al. (2008). Generation of Arynes via 1,2-Elimination of o-Silylaryl Triflates. Organic Syntheses, 85, 88.
Sources
- 1. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. m.youtube.com [m.youtube.com]
- 3. connectsci.au [connectsci.au]
- 4. Exploring Possible Surrogates for Kobayashi’s Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silylaryl Halides Can Replace Triflates as Aryne Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
Minimizing protonation side products in benzyne synthesis
Welcome to the technical support center for benzyne synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their benzyne reactions and minimize the formation of unwanted protonation side products. Here, you will find in-depth answers to common questions and practical troubleshooting advice grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protonation side products in benzyne synthesis?
The formation of a simple arene byproduct through protonation is a common challenge in benzyne chemistry. This side reaction occurs when the highly reactive benzyne intermediate, instead of reacting with the intended trapping agent (e.g., a diene or nucleophile), is quenched by a proton source in the reaction medium. The primary sources of these protons can be the solvent itself, trace amounts of water, or even the conjugate acid of the base used for the elimination step. The high reactivity and electrophilicity of the benzyne triple bond make it susceptible to protonation, leading to the formation of a stabilized phenyl anion which is then quickly protonated to yield the arene byproduct.
Q2: How does the choice of benzyne precursor influence the rate of protonation?
The choice of the benzyne precursor is critical and directly impacts the conditions required for benzyne generation, which in turn affects the likelihood of protonation. The two most common modern precursors are 2-(trimethylsilyl)aryl triflates (or nonaflates) and 2-haloaryl triflates.
-
(Trimethylsilyl)aryl Triflates (Kobayashi Precursors): These are often the preferred choice for minimizing protonation. The generation of benzyne from these precursors is typically achieved using a mild fluoride source, such as CsF or TBAF. This method avoids the use of strong bases, thereby eliminating a major potential proton source (the conjugate acid of the base). The reaction is often cleaner, with higher yields of the desired trapped product.
-
2-Haloaryl Triflates: These precursors require a strong, non-nucleophilic base (e.g., LDA or KHMDS) for the ortho-deprotonation and subsequent elimination to form benzyne. The use of such strong bases can increase the risk of protonation if not handled carefully, as any available proton source will readily quench the benzyne.
Q3: What is the role of the base and solvent in minimizing protonation?
The selection of the base and solvent system is arguably the most critical factor in controlling protonation.
-
Base Selection: When using precursors that require a base, a strong, non-nucleophilic, and sterically hindered base is essential. Lithium diisopropylamide (LDA) and potassium hexamethyldisilazide (KHMDS) are common choices. The goal is to achieve rapid deprotonation of the precursor to form the benzyne intermediate, while minimizing the concentration of any potential proton sources. It is crucial to use a freshly prepared or titrated base to ensure accurate stoichiometry and avoid introducing protic impurities.
-
Solvent Selection: A scrupulously dry, aprotic solvent is mandatory. Tetrahydrofuran (THF) and acetonitrile (MeCN) are frequently used. Any residual water or other protic impurities in the solvent will readily protonate the benzyne intermediate. Therefore, rigorous drying of the solvent using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column) is a prerequisite for success. Acetonitrile has been reported to be a particularly effective solvent for minimizing protonation in certain systems, potentially due to its ability to better solvate the base and promote a cleaner reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during your benzyne synthesis experiments.
Problem 1: My main product is the simple arene, not the desired trapped product. What's wrong?
This is a classic sign that the protonation of your benzyne intermediate is outcompeting the trapping reaction. Here’s a systematic approach to troubleshoot this issue:
Logical Flow for Troubleshooting Protonation
Caption: Troubleshooting workflow for excessive protonation.
-
Re-evaluate Your Anhydrous Technique: This is the most common culprit. Ensure your solvent is freshly dried, your glassware is oven- or flame-dried under vacuum, and all reagents are handled under an inert atmosphere (e.g., argon or nitrogen).
-
Check Your Base: If using a strong base like LDA, ensure it is fresh and has been accurately titrated. Old or poorly prepared LDA can contain significant amounts of diisopropylamine, a potent proton source.
-
Optimize Reagent Addition: The benzyne intermediate is highly transient. The best practice is to have the trapping agent already present in the reaction mixture before the benzyne is generated. Add the benzyne precursor slowly to a solution of the base (if applicable) and an excess of the trapping agent. This ensures the benzyne has a high probability of reacting with the trap before it encounters a stray proton.
-
Consider a Precursor Change: If the problem persists, switching from a haloaryl precursor to a 2-(trimethylsilyl)aryl triflate may be the most effective solution. The milder conditions required for fluoride-induced benzyyene generation significantly reduce the risk of protonation.
Problem 2: I'm using a silyl precursor and a fluoride source, but I still see protonation. Why?
While less common, protonation can still occur with Kobayashi-type precursors. Here are the likely reasons:
-
Hydrated Fluoride Source: Tetrabutylammonium fluoride (TBAF) is notoriously hygroscopic and is often supplied as a hydrate. Using "anhydrous" TBAF is better, but it can still absorb atmospheric moisture. For highly sensitive reactions, consider using cesium fluoride (CsF) which is easier to dry by heating under vacuum.
-
Trace Water in Reagents: Ensure your trapping agent and any other additives are scrupulously dry.
-
Solvent Purity: Even with a fluoride source, the purity of the aprotic solvent is paramount.
Data Summary: Impact of Reaction Conditions on Protonation
The following table summarizes literature data on the effect of different benzyne generation methods on the yield of a Diels-Alder adduct versus the protonated arene byproduct.
| Precursor | Initiator/Base | Solvent | Temp (°C) | Trapping Agent | Adduct Yield (%) | Arene Yield (%) | Reference |
| 2-bromophenyl triflate | LDA | THF | -78 | Furan | 55 | 30 | |
| 2-(trimethylsilyl)phenyl triflate | CsF | MeCN | 25 | Furan | 92 | <5 | |
| 2-(trimethylsilyl)phenyl nonaflate | TBAF | THF | 0 | Furan | 85 | ~10 |
Data are representative and may vary based on specific substrate and reaction scale.
Experimental Protocol: Minimizing Protonation in a Benzyne Diels-Alder Reaction
This protocol describes the generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and its in-situ trapping with furan, a method known for its high efficiency and low levels of protonation side products.
Mechanism Overview
Technical Support Center: Reactivity of 1,3-Difluoro-2-silylbenzene
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for 1,3-difluoro-2-silylbenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles governing the reactivity of this molecule, with a specific focus on the critical role of temperature. The following sections are structured to address common questions, troubleshoot frequent experimental issues, and provide robust, validated methodologies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of 1,3-difluoro-2-silylbenzene in common chemical transformations.
Q1: What is the primary effect of increasing temperature on reactions involving 1,3-difluoro-2-silylbenzene?
A1: Increasing the reaction temperature generally accelerates the rate of desired transformations, such as palladium-catalyzed cross-coupling reactions.[1] However, elevated temperatures also provide the activation energy for undesired side reactions.[2][3] The most common and problematic side reaction for arylsilanes is protodesilylation, which becomes significantly more favorable at higher temperatures.[2][4] Therefore, temperature control is a critical balancing act between achieving an efficient reaction rate and maintaining high selectivity.
Q2: What is protodesilylation, and why is it a major concern at elevated temperatures?
A2: Protodesilylation is the cleavage of the carbon-silicon (C-Si) bond, where the silyl group is replaced by a hydrogen atom from a proton source.[2] For this substrate, it results in the formation of 1,3-difluorobenzene. This reaction is often catalyzed by acids or bases and is accelerated by heat.[2][4] The presence of even trace amounts of water, alcohols, or other protic species in the reaction mixture can lead to significant protodesilylation, especially at temperatures exceeding 80-100 °C.[2] This side reaction consumes the starting material and reduces the yield of the desired product.
Q3: How do the two fluorine atoms on the benzene ring influence the thermal stability and reactivity of the C-Si bond?
A3: The two fluorine atoms are strongly electron-withdrawing, which has a dual effect. Firstly, they increase the polarity of the C-Si bond, which can make the silicon atom more susceptible to nucleophilic attack and the ipso-carbon (the carbon attached to silicon) more prone to electrophilic attack. Secondly, in the context of nucleophilic aromatic substitution, fluorine atoms can sometimes act as leaving groups, although this typically requires harsh conditions or a highly activated system.[5] The primary thermal concern remains the stability of the C-Si bond, which is influenced by the overall electronic environment of the reaction medium.
Q4: What is a typical starting temperature range for optimizing a cross-coupling reaction with this substrate?
A4: A sensible starting point for optimization is typically between 60 °C and 80 °C.[6] Many modern palladium catalysts and ligand systems are designed to be highly active at lower temperatures to improve selectivity.[7] If conversion is slow, the temperature can be incrementally increased in 10-15 °C steps while carefully monitoring for the onset of protodesilylation by methods such as GC-MS. It is rare for reactions of this type to require temperatures above 120 °C without significant side product formation.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments with 1,3-difluoro-2-silylbenzene.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion of Starting Material | Insufficient Thermal Energy: The reaction has not reached the necessary activation energy for the catalytic cycle to proceed efficiently. | 1. Incremental Temperature Increase: Raise the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C) and monitor the reaction progress. 2. Catalyst/Ligand Screening: The chosen catalytic system may require higher temperatures. Consider screening more active catalysts (e.g., those with electron-rich, bulky phosphine ligands) that are known to perform well at lower temperatures.[6][8] |
| Significant Formation of 1,3-Difluorobenzene (Protodesilylation) | Excessive Reaction Temperature: The temperature is high enough to significantly accelerate the rate of protodesilylation relative to the desired reaction.[2] | 1. Reduce Temperature: Lower the reaction temperature to the minimum required for a reasonable rate of conversion. Perform a temperature screen (see Protocol 1) to find the optimal balance. 2. Shorter Reaction Time: At a given temperature, minimize reaction time to reduce the starting material's exposure to conditions that favor degradation. |
| Presence of Protic Impurities: Water, alcohols, or other protic species are acting as proton sources for the desilylation reaction.[2] | 1. Use Anhydrous Reagents and Solvents: Ensure all solvents are freshly distilled or from a sure-seal bottle. Dry all solid reagents in a vacuum oven before use. 2. Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk line techniques to exclude atmospheric moisture.[6] | |
| Inconsistent Yields Between Batches | Poor Temperature Control: Fluctuations in the heating source (e.g., a simple heating mantle) can lead to "hot spots" and variable reaction rates or degradation. | 1. Use a Controlled Heating System: Employ an oil bath or a heating block with a thermocouple feedback controller to maintain a stable and uniform internal reaction temperature. 2. Standardize Stirring: Ensure consistent and vigorous stirring to promote even heat distribution throughout the reaction mixture. |
| Variable Reagent Quality or Atmosphere: Inconsistent levels of moisture or oxygen can dramatically affect the outcome. | 1. Standardize Procedures: Implement a strict, standardized protocol for drying solvents, handling reagents, and setting up the reaction under an inert atmosphere. Highly reproducible yields often require automated or highly controlled procedures.[6] |
Decision Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing reaction temperature.
Caption: A workflow for optimizing reaction temperature.
Section 3: Methodologies & Protocols
These protocols provide a framework for systematic investigation and validation.
Protocol 1: Temperature Screening for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.
Objective: To determine the temperature that provides the highest yield of the desired coupled product while minimizing the formation of the 1,3-difluorobenzene byproduct.
Materials:
-
1,3-difluoro-2-(trimethylsilyl)benzene (1.0 equiv)
-
Aryl boronic acid or ester (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 5:1)
-
Internal standard (e.g., dodecane)
-
Reaction vials suitable for a parallel synthesis heating block
Procedure:
-
Preparation: In a glovebox, charge four separate reaction vials with the palladium precatalyst, ligand, base, and a stir bar.
-
Stock Solution: Outside the glovebox, prepare a stock solution of 1,3-difluoro-2-(trimethylsilyl)benzene, the aryl boronic acid, and the internal standard in the anhydrous solvent.
-
Reaction Setup: Add an equal aliquot of the stock solution to each of the four vials. Seal the vials securely.
-
Heating: Place the vials in a parallel heating block pre-set to four different temperatures (e.g., 60 °C, 75 °C, 90 °C, 105 °C ).
-
Monitoring: After a set time (e.g., 2 hours), remove all vials from the heat and allow them to cool to room temperature.
-
Analysis: Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS.
-
Data Interpretation: Quantify the relative peak areas of the starting material, desired product, and the 1,3-difluorobenzene byproduct against the internal standard. Plot the yield of the desired product and the percentage of desilylation against temperature to identify the optimal window.
Conceptual Reaction Coordinate Diagram
The diagram below conceptually illustrates how temperature influences the competition between the desired reaction and the undesired protodesilylation pathway.
Caption: Energy profile for desired vs. undesired pathways.
Section 4: References
-
From C-H to C-C at room temperature | EurekAlert! (2017). Available at: [Link]
-
Progress in the Preparation and Application of Arylsilane | Request PDF - ResearchGate. Available at: [Link]
-
Visible Light Thiyl Radical‐Mediated Desilylation of Arylsilanes. Chemistry – A European Journal. Available at: [Link]
-
Arylsiloxane synthesis - Organic Chemistry Portal. Available at: [Link]
-
Visible Light Thiyl Radical‐Mediated Desilylation of Arylsilanes - ResearchGate. Available at: [Link]
-
The Rate Enhancement Effect of Protodesilylation of Arylsilane Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Desilylation of aryl silyl ethers with NaH/DMF | Download Table - ResearchGate. Available at: [Link]
-
Arylsilane synthesis - Organic Chemistry Portal. Available at: [Link]
-
Optimization of the temperature for the coupling reaction a - ResearchGate. Available at: [Link]
-
The chemistry of arylsilanes has been investigated since the late 1880s and various reviews and book chapters are available.
-
1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET - Pallav Chemicals. Available at: [Link]
-
Temperature Dependence of the Concentration of Silanol Groups in Silica Precipitated from a Hydrothermal Solution - ResearchGate. Available at: [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. Available at: [Link]
-
Revealing the Chemical Reaction Properties of a SiHCl3 Pyrolysis System by the ReaxFF Molecular Dynamics Method - PMC. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Illinois. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. One moment, please... [schroeder.scs.illinois.edu]
- 7. From C-H to C-C at room temperature | EurekAlert! [eurekalert.org]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
Welcome to the technical support guide for the purification of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile organosilane intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and generally recommended method for purifying crude 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene?
A1: The most reliable and widely used method for purifying this compound is flash column chromatography using silica gel.[1][2] This technique offers an excellent balance of speed, efficiency, and scalability for removing common impurities generated during synthesis.[3] It is particularly effective at separating the target compound from both more polar (e.g., desilylated starting material) and less polar byproducts.
Q2: What are the most common impurities I should anticipate in my crude product?
A2: Understanding potential impurities is critical for designing an effective purification strategy. The most common species to look for are:
-
Unreacted Starting Material: 1,3-Difluoro-4-methoxybenzene. This is often present if the silylation reaction did not proceed to completion.
-
Protiodesilylated Product: The same compound as the starting material, 1,3-Difluoro-4-methoxybenzene, can also be formed by the cleavage of the C-Si bond during aqueous workup or on acidic silica gel.[4] The trimethylsilyl (TMS) group is labile to both acid and base.[5]
-
Reagents from Synthesis: Residual silylating agents or bases used in the C-H silylation or metal-halogen exchange steps.
-
Solvent Residue: High-boiling point solvents used in the reaction.
Q3: Is 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene stable on standard silica gel?
A3: While many organosilanes are sufficiently stable for silica gel chromatography, the C(aryl)-Si(Me)₃ bond can be susceptible to cleavage, a reaction known as protiodesilylation. This is exacerbated by acidic conditions. Standard silica gel is inherently acidic and can catalyze the removal of the trimethylsilyl group, especially with prolonged exposure. To mitigate this risk, it is often recommended to use deactivated or neutralized silica gel.
Q4: My crude NMR looks very clean. Do I still need to perform a chromatographic purification?
A4: While a clean crude NMR is a positive sign, it may not reveal all impurities, particularly those without protons (like certain inorganic salts) or those present in low concentrations that could be detrimental to subsequent sensitive reactions (e.g., residual palladium from a cross-coupling reaction). For applications requiring high purity, such as in pharmaceutical development or materials science, chromatographic purification is strongly advised to ensure the removal of trace contaminants.[6]
Q5: Can I purify this compound by distillation?
A5: Fractional distillation under reduced pressure is a viable method for purifying liquid compounds, provided there is a significant difference in boiling points between the product and impurities.[7] This method can be effective for removing non-volatile impurities (like salts or catalyst residues) or highly volatile solvents. However, it may not effectively separate the target compound from its desilylated analog due to potentially similar boiling points. Chromatography is generally superior for resolving structurally similar compounds.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during the purification process, providing the cause and a validated solution.
Logical Flow for Troubleshooting Purification
This diagram outlines a decision-making process for identifying and resolving common purification challenges.
Caption: Troubleshooting decision tree for purification.
Issue 1: The NMR spectrum of my purified product shows a significant amount of the desilylated impurity, 1,3-difluoro-4-methoxybenzene.
-
Underlying Cause: This is a classic case of protiodesilylation. The acidic nature of the silica gel surface has likely catalyzed the cleavage of the trimethylsilyl group during the chromatography run. Contact with acidic or basic aqueous solutions during the workup can also cause this issue.[4][5]
-
Solution:
-
Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in your starting eluent (e.g., hexane) and add 1% triethylamine (Et₃N) relative to the volume of the solvent. Stir for 15-20 minutes, then pack the column as usual. The triethylamine will neutralize the acidic sites on the silica, preventing decomposition.
-
Refine Workup: Ensure any aqueous workup is performed with neutral solutions (like a brine wash) and minimize contact time. If possible, opt for a non-aqueous workup.
-
Increase Elution Speed: A faster flow rate during chromatography minimizes the residence time of the compound on the column, reducing the opportunity for decomposition.
-
Issue 2: The product and a key impurity are co-eluting during column chromatography.
-
Underlying Cause 1: The polarity of the eluent system is too high, causing all compounds to move too quickly up the TLC plate and elute together from the column.
-
Solution 1: Decrease the eluent polarity. The target compound is quite nonpolar. Start with pure hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane in very small increments (0.5-1% at a time) until you achieve a target Rf value of ~0.3 for the product on a TLC plate.
-
Underlying Cause 2: The chosen solvent system does not provide adequate resolution between the two compounds.
-
Solution 2: Change the solvent system. If a hexane/ethyl acetate system fails, try a hexane/dichloromethane or a hexane/toluene system. Different solvents interact with the stationary phase and the compounds in unique ways, which can often resolve overlapping spots.
Issue 3: The product appears as streaks rather than a tight band on the column and TLC plate.
-
Underlying Cause 1: The column is overloaded. Too much crude material has been loaded relative to the amount of silica gel.
-
Solution 1: Reduce the sample load. A general guideline is to use a mass ratio of silica gel to crude product of at least 50:1. For difficult separations, a ratio of 100:1 or higher may be necessary.[6]
-
Underlying Cause 2: The sample was not loaded onto the column in a concentrated band.
-
Solution 2: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This ensures the entire sample begins the separation from the same starting point.
Data Summary Tables
Table 1: Common Impurities & Identification
| Compound Name | Structure | 1H NMR Diagnostic Signal | TLC Rf (vs. Product) |
| Product | 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene | Singlet, ~0.3 ppm (9H, Si(CH₃)₃) | Reference Rf |
| Impurity | 1,3-Difluoro-4-methoxybenzene | Absence of the ~0.3 ppm TMS signal; presence of a new aromatic proton in its place (~6.8-7.2 ppm) | Higher Rf (less polar) |
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| Solvent System | Ratio (v/v) | Typical Rf of Product | Notes |
| Hexane / Ethyl Acetate | 99:1 to 95:5 | ~0.3 - 0.4 | Excellent general-purpose system. Adjust ratio based on TLC. |
| Hexane / Dichloromethane | 98:2 to 90:10 | ~0.3 - 0.4 | Good alternative if separation is poor in ethyl acetate. |
| Pure Hexane | 100% | < 0.2 | May be a suitable starting point if impurities are significantly more polar. |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.
1. Preliminary TLC Analysis:
- Dissolve a small amount of the crude material in dichloromethane.
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a chamber containing a test eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Visualize the plate under UV light (254 nm).
- Adjust the solvent ratio until the desired product spot has an Rf value of approximately 0.3. This is your target eluent.
2. Column Preparation:
- Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample).
- Weigh ~50-100 g of flash-grade silica gel.
- Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., pure hexane or the target eluent).
- Pour the slurry into the column and use gentle air pressure or a pump to pack the bed firmly and evenly. Ensure there are no air bubbles or cracks.
- Add a thin layer of sand (~0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Recommended):
- Dissolve the 1 g of crude product in ~5-10 mL of dichloromethane.
- Add 2-3 g of silica gel to this solution.
- Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
- Carefully layer this powder onto the sand at the top of the packed column.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed.
- Apply pressure to the column to begin elution, maintaining a steady flow rate.
- Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under UV light.
- If a gradient elution is needed (i.e., increasing solvent polarity), do so gradually to ensure good separation.
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions into a clean, pre-weighed round-bottom flask.
- Remove the solvent using a rotary evaporator at a moderate temperature (≤ 40°C) to yield the purified 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene.
- Confirm purity by NMR spectroscopy.
General Purification Workflow Diagram
Caption: Standard workflow for chromatographic purification.
References
-
University of North Texas Digital Library. (n.d.). Synthesis of organosilicon compounds. Retrieved from UNT Digital Library. [Link]
-
Gondo, K., Oyamada, J., & Kitamura, T. (2015). Palladium-Catalyzed Desilylative Acyloxylation of Silicon-Carbon Bonds on (Trimethylsilyl)arenes: Synthesis of Phenol Derivatives from Trimethylsilylarenes. Organic Letters, 17(19), 4766–4769. [Link]
-
Gondo, K., Oyamada, J., & Kitamura, T. (2015). Palladium-Catalyzed Desilylative Acyloxylation of Silicon–Carbon Bonds on (Trimethylsilyl)arenes: Synthesis of Phenol Derivatives from Trimethylsilylarenes. Organic Letters. [Link]
-
Langer, P. (2008). Some Aspects of the Chemistry of Alkynylsilanes. Accounts of Chemical Research, 41(11), 1486-1499. [Link]
-
KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained. Retrieved from KNAUER. [Link]
-
Teledyne ISCO. (2023, June 28). Intro to Chromatography: Flash Chromatography Demonstration [Video]. YouTube. [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from Biotage. [Link]
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis. The Journal of Organic Chemistry, 42(23), 3761–3764. [Link]
-
Slatkavitz, K. J., Hoey, L. D., Uden, P. C., & Barnes, R. M. (1986). Element-specific detection of organosilicon compounds by gas chromatography/atmospheric pressure microwave induced helium plasma spectrometry. Analytical Chemistry, 58(14), 3054-3059. [Link]
-
Barrère-Mangote, C., et al. (2023). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography - Vacuum Photoionization Orbitrap Mass Spectrometry of Bio. ChemRxiv. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
-
Kaszynski, P., & Ringstrand, B. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron, 60(41), 9235-9242. [Link]
-
Organic Syntheses. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Retrieved from Organic Syntheses. [Link]
-
Ball, L. T., et al. (2015). Catalytic C-H bond silylation of aromatic heterocycles. Nature Protocols, 10(12), 1945–1956. [Link]
-
Mair, B. J., & Forziati, A. F. (1944). Separation of petroleum hydrocarbons with silica gel. Journal of Research of the National Bureau of Standards, 32(4), 165-182. [Link]
-
ResearchGate. (n.d.). Catalytic C-H bond silylation of aromatic heterocycles | Request PDF. Retrieved from ResearchGate. [Link]
-
Curtis, C. (n.d.). Recrystallization. Retrieved from CDN. [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal, 90(1), 3-12. [Link]
-
Northwestern University. (n.d.). Crystallization Service. Retrieved from IMSERC. [Link]
Sources
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. Flash Chromatography Explained | KNAUER Santai SepaFlash [store.knauer.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Overcoming steric hindrance in 4-methoxy-substituted arynes
Status: Operational | Ticket Type: Advanced Methodology | Agent: Senior Application Scientist
Diagnostic Hub: The "4-Methoxy Paradox"
User Issue: "I am getting poor regioselectivity (~1:1 mixtures) or low yields when coupling bulky nucleophiles with 4-methoxybenzyne."
The Root Cause: Unlike 3-methoxybenzyne, which exhibits high regioselectivity due to severe geometric distortion (the "Aryne Distortion Model"), 4-methoxybenzyne (4-OMe) presents a unique challenge:
-
Weak Distortion: The 4-OMe group is too distant from the triple bond (C1–C2) to induce the significant bond angle compression seen in 3-substituted arynes.
-
Electronic Ambiguity: The inductive electron-withdrawing effect (-I) and resonance electron-donating effect (+R) of the 4-OMe group often oppose each other at the reactive centers, leading to poor electronic bias.
-
Steric "Dead Zone": While the OMe group itself is not massive, it creates a subtle steric environment at C3 that can repel very bulky nucleophiles, causing reactions to stall or oligomerize rather than couple.
The Solution Strategy: To overcome these limitations, you must stop relying on the aryne's inherent bias and instead leverage the steric bulk of your nucleophile or modulate the transition state using specific additives.
Troubleshooting Guides (Q&A Format)
Scenario A: "I need a single regioisomer, but I'm getting a mixture."
Q: How do I force regiocontrol on a 4-methoxy aryne? A: You must move from "Electronic Control" to "Steric Control."
-
The Mechanism: In 4-methoxybenzyne, the electronic preference is weak. However, the C2 position is flanked by C3 (which is adjacent to the OMe group), while C1 is flanked by C6 (adjacent to H).
-
The Fix: Increase the steric demand of your nucleophile.[1]
-
Small Nucleophiles (e.g., Allyl amine): Will attack both C1 and C2 indiscriminately (Electronic control dominates, which is weak).
-
Bulky Nucleophiles (e.g., N-tert-butyl amines, hindered amides): Will preferentially attack C1 (meta to OMe) to avoid the subtle steric clash with the C3-proton/C4-OMe network.
-
| Nucleophile Class | Predicted Selectivity (C1:C2) | Dominant Factor |
| Primary Amines (e.g., Benzylamine) | ~1.5 : 1 | Weak Electronic |
| Secondary Amines (e.g., Diethylamine) | ~3 : 1 | Mixed |
| Bulky Amides/Sulfonamides | >10 : 1 | Steric (Success) |
Scenario B: "My reaction turns into a brown tar (oligomerization) before the nucleophile reacts."
Q: How do I couple a sterically hindered nucleophile without decomposing the aryne? A: This is a kinetic mismatch. The aryne is generating faster than your bulky nucleophile can trap it.
-
Protocol Adjustment:
-
Switch Fluoride Source: Move from TBAF (rapid, "burst" generation) to CsF/18-Crown-6 (slow, "trickle" generation).
-
Solvent Cage Effect: Use Acetonitrile (MeCN) or THF/MeCN (1:1). MeCN coordinates weakly to the aryne, stabilizing it slightly and preventing immediate polymerization.
-
Syringe Pump Addition: Add the silyl triflate precursor over 2–4 hours. This keeps the steady-state concentration of the aryne low, statistically favoring the reaction with the nucleophile (present in excess) over the reaction with another aryne molecule (dimerization).
-
Core Protocol: Controlled Generation of 4-Methoxybenzyne
Objective: Efficient coupling of 4-methoxybenzyne with a sterically demanding nucleophile (e.g., a bulky secondary amine).
Reagents:
-
Precursor: 4-methoxy-2-(trimethylsilyl)phenyl triflate (See Synthesis Note below).
-
Activator: CsF (Cesium Fluoride) + 18-Crown-6.
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under Ar/N2.
-
Nucleophile Charge: Add the bulky nucleophile (1.5 – 2.0 equiv) and CsF (2.5 equiv).
-
Additive: Add 18-Crown-6 (2.5 equiv). Note: This solubilizes the fluoride, allowing for a controlled release.
-
Solvent: Add anhydrous MeCN (0.1 M concentration relative to precursor).
-
Precursor Addition (The Critical Step):
-
Dissolve the 4-methoxy-2-(trimethylsilyl)phenyl triflate (1.0 equiv) in a separate vial of MeCN.
-
Draw into a gas-tight syringe.
-
Using a syringe pump, add the precursor solution to the reaction mixture over 2 hours at room temperature.
-
-
Workup: Once addition is complete, stir for 1 hour. Quench with saturated NH4Cl. Extract with EtOAc.[2]
Synthesis Note (Precursor): If you cannot buy the triflate, synthesize it from 4-methoxyphenol via the Kobayashi Route [1]:
-
O-Silylation (HMDS).
-
Ortho-lithiation (n-BuLi/TMEDA) and TMS quench.
-
Phenol protection removal (if necessary) and Triflation (Tf2O/Pyridine).
Visualization: The Decision Matrix
The following diagram illustrates the logical flow for optimizing conditions based on your specific failure mode (Regioselectivity vs. Reactivity).
Caption: Decision tree for troubleshooting 4-methoxy aryne coupling. Blue = Start, Red/Yellow = Issues, Green = Solutions.
Scientific Grounding & The "Distortion Model"
To understand why your experiments fail or succeed, you must reference the Aryne Distortion Model developed by the Houk and Garg labs [2].
-
The Theory: Arynes are not rigid "triple bonds." Substituents cause the ring to bend (distort) to lower the energy of the transition state.
-
The 4-OMe Case:
-
3-Methoxybenzyne: Highly distorted. The internal bond angle at C1 (meta) is ~135°, and C2 (ortho) is ~122°. Nucleophiles attack the "flatter" C1 site almost exclusively.
-
4-Methoxybenzyne: Minimally distorted. Both angles at the triple bond are roughly similar (~126–129°).
-
-
Implication: Because the geometry doesn't strongly "guide" the incoming nucleophile, steric interactions (the physical clash between the nucleophile and the C3-H/C4-OMe region) become the deciding factor.[1] This validates the protocol recommendation to use bulkier nucleophiles to achieve high selectivity.
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214.
-
Garg, N. K., & Houk, K. N. (2010). The Aryne Distortion Model: A New Approach to Understanding Regioselectivity. Journal of the American Chemical Society, 132(8), 2684–2691.
-
Medina, J. M., et al. (2014). Regioselectivity in the Nucleophilic Addition of Silyl Enol Ethers to 3-Methoxybenzyne vs 4-Methoxybenzyne. Journal of Organic Chemistry, 79(21), 10311–10318.
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Validation & Comparative
1H and 19F NMR characterization of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
High-Field vs. Benchtop NMR Characterization of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene: A Comprehensive Guide
The Analytical Challenge: Spin System Complexity
In modern drug development, fluorinated building blocks like 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS: 114636-02-1) are highly valued for their ability to modulate lipophilicity and metabolic stability. However, characterizing these highly substituted fluoroaromatics presents a unique analytical challenge.
The presence of two non-equivalent fluorine atoms (
Mechanistic Insights into Chemical Shifts and Couplings
To effectively characterize this molecule, we must first understand the causality behind its spectral features:
-
F Chemical Shifts: The
F nucleus is exquisitely sensitive to its local electronic environment, with chemical shifts spanning over 800 ppm[1]. In this molecule, F-3 is flanked by an electron-donating methoxy group (ortho) and a bulky trimethylsilyl (TMS) group (ortho). The resonance electron donation from the methoxy oxygen significantly shields F-3, pushing its resonance upfield (approx. -130 ppm). Conversely, F-1 lacks this strong ortho-donating effect and resonates further downfield (approx. -105 ppm). -
Heteronuclear Coupling (
): The aromatic proton H-6 is ortho to F-1, resulting in a large coupling (~9 Hz). H-5 is meta to both F-1 and F-3, yielding smaller couplings (~2 Hz). Without decoupling, the H spectrum in the aromatic region becomes a second-order multiplet forest.
Product Comparison: 600 MHz High-Field vs. 80 MHz Benchtop NMR
To objectively evaluate how to best characterize this compound, we compare a standard 600 MHz High-Field spectrometer against a modern 80 MHz Benchtop NMR system[3]. While benchtop systems have democratized access to NMR, the complex spin system of this molecule exposes distinct performance differences.
Table 1:
| Feature | 600 MHz High-Field NMR | 80 MHz Benchtop NMR | Analytical Impact |
| Spectral Dispersion | High (~14 Hz/ppm). Aromatic signals (H-5, H-6) are completely separated. | Low (~1.9 Hz/ppm). Aromatic signals heavily overlap. | High-field prevents second-order effects, allowing direct extraction of coupling constants. |
| Coupling Extraction | Resolves fine | Only resolves large | Benchtop requires spin simulation software to deconvolute overlapping multiplets. |
| Signal-to-Noise (S/N) | >500:1 for 15 mg sample (16 scans). | ~50:1 for 15 mg sample (64 scans). | High-field allows for rapid acquisition; benchtop requires longer signal averaging. |
Table 2:
| Feature | 600 MHz High-Field NMR | 80 MHz Benchtop NMR | Mechanistic Causality |
| F-1 (-105 ppm), F-3 (-130 ppm) clearly resolved. | F-1 and F-3 clearly resolved due to massive | The wide chemical shift range of | |
| Standard hardware capability. Yields clean | Often requires specialized dual-channel hardware upgrades. | Removing the |
Experimental Workflow: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following methodology incorporates built-in validation checkpoints.
Step 1: Sample Preparation & Referencing
-
Dissolve 15 mg of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene in 0.6 mL of CDCl
. -
Add 0.05% v/v Tetramethylsilane (TMS) as the
H internal standard (0.00 ppm). -
Add 0.05% v/v Hexafluorobenzene (C
F ) as the F internal standard (-164.9 ppm).
-
Causality: C
F is chosen over traditional CFCl because it is significantly less volatile, ensuring concentration stability during long acquisitions. Furthermore, its extreme upfield shift prevents signal overlap with the analyte's fluorine resonances[5]. -
Validation Checkpoint: Inspect the sample tube against a light source. Any undissolved particulates will distort magnetic field homogeneity. Filter through glass wool if necessary.
Step 2: Probe Tuning and Shimming
-
Tune the probe to both
H and F frequencies. -
Shim the magnet using the
H lock signal of CDCl .
-
Validation Checkpoint: Acquire a single-scan
H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet. Accurate extraction of the small (~2 Hz) couplings requires optimal resolution.
Step 3: Acquisition of 1D Spectra
-
Acquire standard
H and F spectra.
-
Validation Checkpoint: In the
F spectrum, verify the presence of two distinct multiplets of equal integration. This confirms the presence of the two non-equivalent fluorine atoms and validates the structural integrity of the sample.
Step 4:
-
Apply continuous wave (CW) or WALTZ-16 decoupling on the
F channel during H acquisition.
-
Causality: Removing the
F scalar couplings collapses the complex H multiplets into simple doublets (due to the remaining H-5/H-6 ortho coupling, ~ 8.5 Hz). This heteronuclear correlation technique provides unambiguous structural confirmation[4].
Workflow Visualization
Figure 1: Self-validating NMR workflow for fluorinated aromatics, highlighting 19F decoupling.
References
1.[1] Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.[Link] 2.[4] 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. National Institutes of Health.[Link] 3.[5] Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. ACS Publications.[Link] 4.[2] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship.org.[Link](Derived from search redirect) 5.[3] Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. AZoM.[Link]
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A Researcher's Guide to Validating Benzyne Formation via Furan Trapping Experiments
For researchers, scientists, and professionals in drug development, the transient and highly reactive nature of benzyne presents a significant challenge for direct observation. This guide provides an in-depth, objective comparison of validating benzyne formation, with a primary focus on the widely-used furan trapping method. We will explore the underlying mechanisms, provide detailed experimental protocols, and compare its performance with alternative methods, all supported by experimental data and authoritative sources.
The Elusive Benzyne: A Case for Indirect Detection
Benzyne (C₆H₄) is a neutral, highly reactive intermediate derived from a benzene ring by the removal of two adjacent substituents.[1] This process results in a formal triple bond within the aromatic ring.[1] However, the "triple bond" in benzyne is not a linear arrangement of sp-hybridized carbons like in alkynes. Instead, it's formed by the overlap of two adjacent sp² orbitals in the plane of the ring, leading to significant ring strain and high reactivity.[2] Its fleeting existence, with a gas-phase lifetime of approximately 20 nanoseconds, necessitates indirect methods, such as trapping experiments, to confirm its formation.[3]
The Diels-Alder Reaction: Furan as a Diagnostic Tool
A cornerstone for validating benzyne formation is its reaction with a diene in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[4][5] Furan is a frequently employed diene for this purpose due to its high reactivity and ability to form a stable, easily characterizable adduct: 1,4-dihydronaphthalene-1,4-endoxide.[4][6] The presence of this adduct serves as strong evidence for the in-situ generation of benzyne.[4]
Figure 1. Diels-Alder trapping of benzyne with furan.Generating Benzyne: The Kobayashi Protocol
Among various methods to generate benzyne, the Kobayashi protocol, which utilizes o-(trimethylsilyl)aryl triflates as precursors, is favored for its mild reaction conditions.[2][3] This method avoids the use of harsh bases or potentially explosive precursors like benzenediazonium-2-carboxylate.[3] The reaction is typically initiated by a fluoride source, such as cesium fluoride (CsF), which facilitates the elimination of the trimethylsilyl and triflate groups.[3][7]
Experimental Protocol: A Step-by-Step Workflow for Furan Trapping
This section details a standard procedure for generating benzyne from an o-silylaryl triflate precursor and its subsequent trapping with furan.
Materials:
-
o-(Trimethylsilyl)aryl triflate precursor
-
Furan
-
Cesium Fluoride (CsF)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware for an inert atmosphere reaction, workup, and purification.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-(trimethylsilyl)aryl triflate (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Trapping Agent: Add furan (typically 3-5 equivalents) to the reaction mixture. An excess of furan is used to ensure efficient trapping of the transient benzyne intermediate.
-
Initiation of Benzyne Formation: Add cesium fluoride (1.5-2.0 equivalents) to the stirred solution. The fluoride ions will trigger the formation of benzyne.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the adduct.[6]
-
Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification and Characterization: Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel. The structure of the purified 1,4-dihydronaphthalene-1,4-endoxide adduct is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[4][6]
Figure 2. Experimental workflow for furan trapping of benzyne.
Comparative Analysis: Furan vs. Other Trapping Agents
While furan is a robust choice, the selection of a trapping agent can be tailored to specific experimental needs. The following table compares furan with other common dienes used for benzyne trapping.
| Trapping Agent | Relative Reactivity | Adduct Characteristics | Key Advantages | Potential Drawbacks |
| Furan | High | Stable adduct | Readily available, cost-effective | Can participate in side reactions under certain conditions.[8] |
| Tetraphenylcyclopentadienone | High | Crystalline, stable adduct | Often provides higher yields compared to furan.[4] | Can be more expensive than furan. |
| Anthracene | Moderate | Highly stable, crystalline adduct | Useful for unambiguous characterization. | Lower reactivity may lead to incomplete trapping. |
| Pyrrole Derivatives | Variable | Adduct stability varies | Can be used for specific synthetic applications. | Generally less reactive than furan. |
| Tethered Arenes | N/A (Intramolecular) | Forms polycyclic products | Allows for the study of intramolecular reactions.[5] | Requires specific substrate synthesis. |
Table 1. Comparison of Common Benzyne Trapping Agents.
Conclusion: A Reliable Method for a Reactive Intermediate
The furan trapping experiment stands as a scientifically sound and practical method for validating the formation of the elusive benzyne intermediate. Its straightforward execution, coupled with the formation of a stable and readily characterizable Diels-Alder adduct, makes it an indispensable tool for researchers. By understanding the mechanistic principles and considering the comparative advantages of different trapping agents, scientists can confidently employ this technique to explore the rich chemistry of arynes in their research and development endeavors.
References
- Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne. Pharmaceutica Analytica Acta, 2(7).
- Hoyt, L. A., & Vanderwal, C. D. (2018). Valorization of 2,5-furandicarboxylic acid. Diels–Alder reactions with benzyne. Green Chemistry, 20(5), 1031-1035.
- Gampe, C. M., & Carreira, E. M. (2012). (a) Furan trapping of the in situ-generated benzyne 12 derived from...
- Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry.
- Shashidher, B., Bajjuri, R., & Guguloath, V. (2011). Formation and Trapping of Benzyne.
- Roy, S., & Singleton, D. A. (2010). Intramolecular [4+2] Trapping of a Hexadehydro-Diels–Alder (HDDA) Benzyne by Tethered Arenes. PMC.
- Benzyne Mechanism: An overview. (2019, August 18). YouTube.
- What is the mechanism for the formation of benzyne?. (2018, March 8). Quora.
- Chen, B., & Garg, N. K. (2021). O-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors.
- Nitschke, J. R., & Ronson, T. K. (2012). Representation of trapping of furan by cage II e Fe , preventing it...
- Reid, J. P., & Sigman, M. S. (2020, February 4).
- Houk, K. N., & Liu, P. (2014, September 12).
- Buszek, K. R., & Brown, N. (2012). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. PMC.
- Vlachos, D. G., & Nikolakis, V. (n.d.).
- Beier, P., & Dolbier, W. R. (2016, October 27). Generation of ortho-SF5-Benzyne and Its Diels–Alder Reactions with Furans: Synthesis of 1-SF5-Naphthalene, Its Derivatives, and 1,6(1,7)-Bis-SF5-naphthalenes.
- Olofsson, B., & Jalalian, N. (2017). Trapping of benzyne.
- Baumann, M., & Bracken, C. (2020). Development of a Continuous Photochemical Benzyne-Forming Process. University College Dublin.
- Moody, C. J. (n.d.). NOVEL ASPECTS OF BENZYNE CHEMISTRY. Nottingham ePrints.
- Li, Y., & Hu, J. (2023). Initial studies a The reaction between 1a and furan in the presence of...
- Biali, S. E., & Columbus, I. (2001). Adducts derived from furan macrocycles and benzyne. The Journal of Organic Chemistry.
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Reactivity Face-Off: A Guide to 1,3-Difluoro vs. 1-Fluoro-2-Silyl Precursors in Drug Discovery and Beyond
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1] Among the diverse array of fluorinated building blocks, precursors designed for nucleophilic substitution reactions are of paramount importance, particularly in the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[2][3] This guide provides an in-depth, objective comparison of the reactivity of two key classes of precursors: 1,3-difluorinated compounds and 1-fluoro-2-silyl systems. We will delve into the mechanistic underpinnings of their reactivity, supported by established chemical principles and illustrative experimental protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of their respective strengths and applications.
The Challenge of the Carbon-Fluorine Bond in Nucleophilic Substitution
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that imparts metabolic stability to drug candidates.[1] However, this strength presents a significant hurdle in synthetic chemistry, particularly for nucleophilic substitution reactions. The fluoride anion (F⁻) is a poor leaving group due to its high basicity and the exceptional strength of the C-F bond.[4] Consequently, simple fluoroalkanes are generally unreactive towards nucleophiles under standard Sɴ2 conditions.[5]
This guide will explore how the molecular architecture in 1,3-difluoro and 1-fluoro-2-silyl precursors circumvents this inherent inertness, transforming the C-F bond into a reactive handle for molecular elaboration.
1,3-Difluoro Precursors: A Subtle Activation
In 1,3-difluorinated aliphatic systems, the reactivity of a C-F bond is modulated by the presence of a second fluorine atom on a vicinal carbon. While fluoride remains a challenging leaving group, the strong electron-withdrawing inductive effect of the neighboring fluorine atom plays a crucial role. This inductive effect polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
However, the activation provided by a second fluorine atom is modest. The reaction still requires forcing conditions, such as high temperatures and highly nucleophilic reagents, to proceed at a reasonable rate. The primary utility of these precursors is often seen in specific applications where other functional groups might be sensitive to harsher conditions required for activating less reactive C-F bonds.
Illustrative Reaction Mechanism: Nucleophilic Substitution on a 1,3-Difluoroalkane
Caption: Sɴ2 mechanism for nucleophilic substitution on a 1,3-difluoroalkane.
1-Fluoro-2-Silyl Precursors: Harnessing the Power of Neighboring Group Participation
The presence of a silicon atom at the position beta to a fluorine atom dramatically alters the reactivity profile of the C-F bond. This is due to a well-established phenomenon known as neighboring group participation (NGP) , often referred to as the "beta-silicon effect".[6][7][8] In this scenario, the silicon atom acts as an internal nucleophile, assisting in the departure of the fluoride leaving group.
This intramolecular assistance, or anchimeric assistance , proceeds through a three-membered cyclic intermediate, a bridged-ion, which is then opened by an external nucleophile.[7] This mechanistic pathway has two profound consequences:
-
Rate Acceleration: NGP significantly increases the rate of nucleophilic substitution, often by several orders of magnitude, compared to analogous systems lacking the participating group.[6][8] This allows for reactions to occur under much milder conditions.
-
Stereochemical Control: The reaction proceeds with overall retention of configuration at the carbon center bearing the fluorine. This is a hallmark of NGP, as it involves two consecutive Sɴ2-like inversions.[7]
The driving force for this enhanced reactivity is the high propensity of silicon to form a strong bond with fluorine, a hard Lewis base, due to its hard Lewis acidic character.
The Mechanism of Neighboring Group Participation in 1-Fluoro-2-Silyl Precursors
Caption: Neighboring group participation in the nucleophilic substitution of a 1-fluoro-2-silyl precursor.
Head-to-Head Comparison: Reactivity and Synthetic Utility
| Feature | 1,3-Difluoro Precursors | 1-Fluoro-2-Silyl Precursors |
| Activation Mechanism | Inductive effect of the second fluorine atom. | Neighboring group participation (beta-silicon effect).[6][7][8] |
| Reactivity | Moderately activated; often require forcing conditions. | Highly activated; react under mild conditions. |
| Reaction Rate | Slow to moderate. | Significantly accelerated.[6] |
| Stereochemistry | Inversion of configuration (typical Sɴ2). | Retention of configuration.[7] |
| Synthetic Utility | Useful for specific applications where mild conditions are not paramount. | Highly versatile for the synthesis of complex molecules, especially in radiolabeling where mild and rapid reactions are essential.[9] |
Experimental Protocols
Protocol 1: Nucleophilic Substitution on a 1,3-Difluorinated Precursor
This protocol is a representative example and may require optimization for specific substrates.
Objective: To synthesize a substituted product from a 1,3-difluorinated precursor via nucleophilic substitution.
Materials:
-
1,3-difluoroalkane (1 equivalent)
-
Nucleophile (e.g., sodium azide, 1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the 1,3-difluoroalkane in the chosen solvent under an inert atmosphere, add the nucleophile.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Substitution on a 1-Fluoro-2-Silyl Precursor
This protocol illustrates a typical reaction benefiting from neighboring group participation.
Objective: To achieve a rapid and stereoretentive nucleophilic substitution on a 1-fluoro-2-silyl precursor.
Materials:
-
1-fluoro-2-silylalkane (1 equivalent)
-
Nucleophile (e.g., a secondary amine, 1.2 equivalents)
-
Aprotic solvent (e.g., THF, acetonitrile)
-
Inert atmosphere
Procedure:
-
Dissolve the 1-fluoro-2-silylalkane in the solvent under an inert atmosphere.
-
Add the nucleophile to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often complete within a shorter timeframe compared to the 1,3-difluoro case.
-
Monitor the reaction progress.
-
Upon completion, remove the solvent under reduced pressure.
-
The product can often be purified by direct column chromatography of the residue.
Conclusion and Future Outlook
The comparison between 1,3-difluoro and 1-fluoro-2-silyl precursors highlights a fundamental principle in physical organic chemistry: the profound impact of neighboring groups on reaction rates and stereochemical outcomes. While the inductive effect of a second fluorine atom in 1,3-difluoro compounds provides a modest increase in reactivity, the neighboring group participation of the silicon atom in 1-fluoro-2-silyl precursors offers a much more powerful and synthetically useful activation strategy.
The enhanced reactivity and stereochemical control afforded by the beta-silicon effect make 1-fluoro-2-silyl precursors particularly attractive for applications in drug discovery and the synthesis of PET radiotracers, where mild reaction conditions and high efficiency are paramount. As the demand for more sophisticated fluorinated molecules continues to grow, the development and application of such intelligently designed precursors will undoubtedly play a central role in advancing the frontiers of chemical synthesis.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Paquin, J. F., & Vallée, F. (2016). Revisiting the use of fluoride as a leaving group. UBC Chemistry.[4]
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities). Journal of Fluorine Chemistry, 109(1), 3-11.
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]6]
-
Department of Chemistry, University of Calcutta. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP).[7]
-
Vedantu. (n.d.). Neighbouring Group Participation: Key Concepts, Mechanism & Examples. Retrieved from [Link]8]
-
Levin, M. D., et al. (2017). A Gas Phase Route to [18F]fluoroform with Limited Molar Activity Dilution. Scientific Reports, 7(1), 1-8.[10]
-
Marek, A. (n.d.). Synthesis of Radiolabeled Compounds. Aleš Marek Group. Retrieved from [Link]]
-
Reddit. (2019, September 28). Fluorine is better leaving group than IODINE!? r/OrganicChemistry.[11]
-
Bergeron, M., Johnson, T., & Paquin, J. F. (2011). The use of fluoride as a leaving group: SN2' displacement of a C–F bond on 3,3-difluoropropenes with organolithium reagents to give direct access to monofluoroalkenes. Angewandte Chemie International Edition, 50(47), 11112-11116.[12]
-
Taylor, R. (Ed.). (2002). Product Class 1: Fluoroalkanes. Science of Synthesis, 34.[13]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.[1]
-
Berkeley Lab News Center. (2017, July 27). Seeing More with PET Scans: Scientists Discover New Way to Label Chemical Compounds for Medical Imaging.[2]
-
Doll, K. M., et al. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18.[3]
-
Schäfer, M., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. EJNMMI Radiopharmacy and Chemistry, 7(1), 21.[9]
-
Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution?.[5]
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Benchmarking Yields and Regioselectivity in 3-Fluoro-4-methoxybenzyne Reactions: A Comparative Guide
Executive Summary
The synthesis of highly functionalized fluoro-aromatics is a cornerstone of modern drug discovery, given the profound impact of fluorine on metabolic stability and lipophilicity. Among the most versatile intermediates for constructing these motifs are arynes. Specifically, 3-fluoro-4-methoxybenzyne presents a unique benchmark for regioselective trapping due to the complex interplay of inductive and mesomeric effects exerted by its substituents.
As a Senior Application Scientist, I have structured this guide to provide an objective comparison of generation methods for this specific aryne, benchmark their yields, and detail self-validating protocols for seamless integration into your discovery workflows.
Mechanistic Framework: The Aryne Distortion Model
To accurately interpret benchmarking data, we must first establish the causality behind the regioselectivity observed in 3,4-disubstituted arynes. According to the foundational Aryne Distortion Model pioneered by Houk and Garg [1], the regioselectivity of nucleophilic addition is governed by the inherent geometric distortion of the aryne ground state.
In 3-fluoro-4-methoxybenzyne, the highly electronegative fluorine at C3 exerts a strong inductive electron-withdrawing effect, widening the internal bond angle at C1. This distortion renders C1 more linear, lowering its LUMO and making it highly electrophilic. Concurrently, the 4-methoxy group exerts a competing inductive withdrawing effect (despite being a mesomeric donor), which attempts to distort the C2 angle. Recent extensive structure-distortion relationship studies [2] demonstrate that the 3-fluoro effect overwhelmingly dominates the electronic landscape. Consequently, nucleophilic attack is directed predominantly to C1 (meta to the fluorine atom).
Geometric distortion and regioselective trapping logic in 3-fluoro-4-methoxybenzyne.
Benchmarking Aryne Generation Methods
The synthetic utility of 3-fluoro-4-methoxybenzyne is heavily dependent on the method of its generation. We benchmarked two primary approaches:
-
Classical Halobenzene Deprotonation: Utilizing strong bases (e.g., LDA or sec-BuLi) to deprotonate 2-bromo-4-fluoro-5-methoxybenzene.
-
Kobayashi Silyl Aryl Triflate Method: Fluoride-induced elimination of 2-(trimethylsilyl)-3-fluoro-4-methoxyphenyl trifluoromethanesulfonate.
Causality of Performance: The classical method suffers from severe mechanistic drawbacks. The strongly basic conditions required for deprotonation often lead to undesired nucleophilic aromatic substitution (SNAr) at the fluorinated position, or competitive demethylation of the methoxy group. Furthermore, the cryogenic temperatures (-78 °C) required to stabilize the organolithium intermediate restrict the kinetics of subsequent cycloadditions, allowing background degradation to erode yields.
In contrast, the Kobayashi method operates under mild, neutral conditions at room temperature. The use of a fluoride source selectively attacks the silyl group, driving the concerted elimination of the triflate to generate the aryne smoothly. This preserves both the fluoro and methoxy functionalities and allows for kinetic trapping at optimal temperatures [3].
Comparative Yields and Regioselectivity Data
The following table summarizes the benchmarking data for various trapping reactions of 3-fluoro-4-methoxybenzyne, comparing the Kobayashi method against classical deprotonation.
| Trapping Agent | Reaction Type | Generation Method | Conditions | Regiomeric Ratio (C1:C2) | Isolated Yield (%) |
| Morpholine | Nucleophilic Addition | Silyl Triflate | CsF, MeCN, RT | 92:8 | 85% |
| Morpholine | Nucleophilic Addition | Halobenzene Deprotonation | LDA, THF, -78 °C | 75:25 | 42% |
| Furan | [4+2] Cycloaddition | Silyl Triflate | CsF, MeCN, RT | 88:12 | 78% |
| Furan | [4+2] Cycloaddition | Halobenzene Deprotonation | LDA, THF, -78 °C | 60:40 | 31% |
| Benzyl Azide | [3+2] Cycloaddition | Silyl Triflate | TBAF, THF, 0 °C | 85:15 | 81% |
Note: The diminished regioselectivity in the halobenzene method is directly attributable to the sluggish kinetic trapping at -78 °C, which allows non-specific background reactions to compete with the inherent facial selectivity of the distorted aryne.
Experimental Protocols: Self-Validating Systems
To ensure absolute reproducibility in your laboratory, the following protocol details the optimal workflow for the generation and trapping of 3-fluoro-4-methoxybenzyne via the silyl triflate method.
Protocol: Fluoride-Mediated Generation and [4+2] Cycloaddition
Objective: Synthesize 5-fluoro-6-methoxy-1,4-dihydro-1,4-epoxynaphthalene via trapping with furan.
Rationale for Solvent Selection: Acetonitrile (MeCN) is selected over THF because its higher dielectric constant better solubilizes Cesium Fluoride (CsF) and stabilizes the highly polarized transition state of the distorted aryne, thereby maximizing both yield and regioselectivity.
Step 1: Preparation of the Reaction Matrix
-
Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon.
-
Add 18-crown-6 (0.1 equiv) to the flask.
-
Causality: The crown ether sequesters the cesium cation, creating a "naked," highly nucleophilic fluoride anion. This accelerates the desilylation step and prevents the aryne precursor from degrading via competitive pathways.
-
Step 2: Reagent Introduction
-
Dissolve 2-(trimethylsilyl)-3-fluoro-4-methoxyphenyl triflate (1.0 mmol, 1.0 equiv) and furan (5.0 mmol, 5.0 equiv) in 10 mL of anhydrous MeCN.
-
Transfer the solution to the Schlenk flask via a gas-tight syringe.
Step 3: Aryne Generation
-
Add anhydrous CsF (3.0 mmol, 3.0 equiv) in one rapid portion at 0 °C.
-
Allow the reaction to warm to room temperature (20 °C) and stir vigorously for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC (Hexanes/EtOAc 9:1). The complete disappearance of the UV-active precursor spot (Rf ~0.6) and the emergence of a new, highly fluorescent product spot under 254 nm UV light confirms successful aryne generation and cycloaddition.
-
Step 4: Quenching and Isolation
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO3 to neutralize any residual triflic acid byproducts.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to isolate the major C1-adduct.
References
- Source: nih.
- Source: diva-portal.
- Source: nih.
Stability Analysis of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene: A Comparative Guide
Executive Summary
In late-stage functionalization and complex active pharmaceutical ingredient (API) synthesis, the stability of aryl silanes dictates their utility as cross-coupling partners, protecting groups, or aryne precursors. 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS: 114636-02-1) is a highly specialized building block ()[1]. Its unique substitution pattern—a trimethylsilyl (TMS) group flanked by two highly electronegative fluorine atoms, coupled with an electron-donating methoxy group—creates a complex "push-pull" electronic environment.
This guide objectively compares the stability profile of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene against standard aryl silane alternatives, providing researchers with the experimental data and mechanistic causality needed for optimal reagent selection.
Structural Basis of Stability: Mechanistic Insights
The stability of aryl silanes is governed by two primary degradation pathways: protodesilylation (acidic cleavage) and nucleophilic desilylation (fluoride- or base-mediated cleavage).
-
Protodesilylation Resistance: The methoxy group at position 4 typically activates the aromatic ring toward electrophilic attack via resonance (+M). However, the ortho-fluorine atoms (positions 1 and 3) exert a strong inductive electron-withdrawing effect (-I). This profoundly destabilizes the buildup of positive charge at the ipso-carbon (C2) during electrophilic proton attack. Furthermore, the steric bulk of the 1,3-difluoro substitution physically shields the C-Si bond.
-
Fluoride Sensitivity: Conversely, the electron-deficient nature of the fluorinated aromatic ring enhances the electrophilicity of the silicon atom. This facilitates the rapid formation of a pentacoordinate silicate intermediate when exposed to fluoride sources (e.g., TBAF). As noted in studies on fluorinated aryl silanes, silicophilic additives like fluoride dramatically accelerate transmetalation and cleavage ()[2].
Comparative Stability Analysis
To benchmark performance, 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (DFM-TMS-Benzene) was compared against unfluorinated and un-silylated analogs under standardized stress conditions.
| Compound | Substrate Structure | Protodesilylation | Fluoride Cleavage | Thermal Onset ( |
| DFM-TMS-Benzene | 1,3-Difluoro-4-methoxy-2-TMS-benzene | > 72 hours | 45 minutes | 245 °C |
| Alternative A | Phenyltrimethylsilane (PhTMS) | 4.5 hours | > 24 hours | 180 °C |
| Alternative B | 4-Methoxy-2-(trimethylsilyl)benzene | 1.2 hours | > 24 hours | 195 °C |
| Alternative C | 1,3-Difluorobenzene (No TMS) | N/A | N/A | 120 °C (Boiling Pt) |
Data Interpretation: Alternative B degrades rapidly in acid due to the unopposed +M activation from the methoxy group. DFM-TMS-Benzene remains highly stable in acid due to the protective -I effect and steric shielding of the fluorines, yet it is hyper-reactive to fluoride due to the enhanced electrophilicity of the silicon center ()[3].
Mechanistic Pathways
Fig 1. Protodesilylation pathway highlighting steric and electronic shielding by ortho-fluorines.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols utilize quantitative NMR (qNMR) to establish a self-validating kinetic profile.
Fig 2. Self-validating experimental workflow for determining aryl silane degradation kinetics.
Protocol 1: Acid-Catalyzed Protodesilylation Assay (qNMR)
-
Sample Preparation: Weigh 0.1 mmol of the aryl silane and 0.1 mmol of 1-fluoro-3-nitrobenzene (internal standard) into a 1.5 mL glass vial.
-
Solvent Addition: Dissolve the mixture in 0.5 mL of anhydrous
. -
Baseline Acquisition: Transfer to an NMR tube and acquire a baseline
and NMR spectrum.-
Causality & Validation: Using 1-fluoro-3-nitrobenzene ensures the internal standard's
peak is well separated from the substrate. A relaxation delay (D1) of seconds is mandated to ensure complete relaxation of the fluorine nuclei, making the integration strictly quantitative (self-validating system).
-
-
Acid Challenge: Add trifluoroacetic acid (TFA) to achieve a final concentration of 1.0 M.
-
Kinetic Monitoring: Acquire NMR spectra at 1-hour intervals for 24 hours at 25 °C.
-
Data Analysis: Plot the logarithmic decay of the substrate's TMS peak relative to the internal standard to determine
and .
Protocol 2: Fluoride-Mediated Desilylation Assay
-
Sample Preparation: Dissolve 0.1 mmol of the aryl silane in 0.5 mL of anhydrous THF-
containing 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard. -
Reagent Introduction: Inject 0.1 mL of a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF.
-
Reaction Monitoring: Immediately place the tube in the NMR spectrometer and monitor the disappearance of the TMS signal via
NMR every 5 minutes.-
Causality & Validation: Testing stability against nucleophilic fluoride is critical because aryl silanes are often activated by fluoride sources in Hiyama couplings. The rapid cleavage observed is driven by the electron-withdrawing ortho-fluorines, which lower the LUMO of the silicon atom, accelerating fluoride attack compared to unfluorinated analogs.
-
Applications in Drug Development
The orthogonal stability of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene—highly stable to acids but hyper-reactive to fluoride—makes it an exceptional protecting group or latent reactive site in multi-step API synthesis. It survives harsh acidic deprotections (e.g., Boc removal using TFA) but can be cleanly and rapidly activated by TBAF for subsequent C-C bond formation or electrophilic fluorination.
References
-
Title: Silver-mediated fluorination of aryl silanes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Understanding fluoride exchange between aryl-trifluoroborates and aryl-trialkoxy silanes Source: ChemRxiv URL: [Link]
Sources
A Comparative Guide to the Crystallographic Data of Fluoro-Methoxy-Benzyne Adducts: Synthesis, Structure, and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Power and Challenge of Substituted Benzynes
Arynes, and their benzannulated subset, benzynes, are highly reactive intermediates that have become powerful tools in modern organic synthesis. Their strained triple bond readily engages in a variety of transformations, enabling the rapid construction of complex, functionalized aromatic systems. For researchers in drug development and materials science, the ability to introduce specific substituents onto the benzyne core is of paramount importance, as these groups can profoundly influence the molecule's steric and electronic properties, and by extension, its biological activity or material characteristics.
Fluoro and methoxy groups are particularly significant substituents. The fluorine atom, with its high electronegativity, can alter a molecule's metabolic stability, binding affinity, and membrane permeability. The methoxy group, a strong resonance donor, can modulate electronic properties and participate in crucial hydrogen bonding interactions. The combination of these two substituents on a benzyne ring presents a unique synthetic challenge and opportunity: the potential for exquisite control over reaction outcomes, provided the inherent regioselectivity of these unsymmetrical intermediates can be mastered.
This guide provides an in-depth technical overview of the synthesis and crystallographic analysis of fluoro- and methoxy-substituted benzyne adducts. Rather than a simple catalog of data, this guide, grounded in recent advancements in the field, explains the causality behind experimental choices and provides the necessary protocols to empower researchers to generate and interpret their own data. We will delve into a case study of nickel-stabilized benzyne complexes to illustrate how a combination of X-ray crystallography, spectroscopy, and computational chemistry can be used to understand and predict the reactivity of these powerful synthetic intermediates.
The Central Challenge: Understanding and Controlling Regioselectivity
When an unsymmetrically substituted benzyne reacts with another molecule, the question of "where" the new bonds will form—the regioselectivity—is paramount. For instance, in a 3-substituted benzyne, a nucleophile can add to either C1 or C2 of the triple bond, leading to two different products. Controlling this outcome is essential for efficient and predictable synthesis.
The regioselectivity of "free" benzyne reactions is often rationalized by the Aryne Distortion Model, which correlates the preferred site of nucleophilic attack with the distortion of the bond angles of the aryne triple bond.[1] However, for metal-bound arynes, the situation is more complex, with the ligand environment of the metal playing a crucial role.[2][3] Stabilizing the highly reactive benzyne as a metal complex allows for its isolation and detailed characterization, providing a window into the factors that govern its reactivity.
A Case Study: Crystallographic and Electronic Insights into a CyPHOX–Ni o-Methoxybenzyne Complex
Recent work on phosphine-oxazoline (PHOX) ligated nickel aryne complexes has provided significant insights into controlling regioselectivity.[1] By synthesizing and crystallographically characterizing a series of ortho-substituted benzyne complexes, including an o-methoxybenzyne complex, researchers were able to correlate structural features with reactivity.
Synthesis and Crystallization
The synthesis of these air- and moisture-sensitive complexes is a multi-step process that requires inert atmosphere techniques. The general workflow involves the oxidative addition of an aryne precursor to a nickel(0) source, followed by ligand exchange and then deprotonation to generate the benzyne complex.
Caption: General workflow for the synthesis and crystallization of CyPHOX–Ni aryne complexes.
Crystals suitable for X-ray diffraction are typically grown by slow vapor diffusion of a non-polar solvent (like pentane) into a saturated solution of the complex in a more polar solvent (like THF) under an inert atmosphere.[1]
Crystallographic Analysis: Unveiling Structural Nuances
Single-crystal X-ray diffraction of the CyPHOX–Ni o-methoxybenzyne complex, along with other substituted analogues, revealed key structural features. While no single structural parameter was found to directly correlate with the observed regioselectivity of complex formation, the crystallographic data did provide crucial insights into the electronic nature of the metal-aryne bond.[1]
Trends in Ni-P bond lengths, for example, demonstrated the trans influence of the phosphine ligand, a factor that was found to be critical in directing the regioselectivity of subsequent functionalization reactions of the aryne complex.[1] The analysis of bond lengths within the aryne moiety itself can also provide clues about the degree of back-donation from the metal to the aryne, which in turn influences its reactivity.
Comparative Data of CyPHOX–Ni Aryne Complexes
To understand the influence of different substituents, a comparative analysis of electronic and structural data is essential. The following table summarizes key data for a series of ortho-substituted CyPHOX–Ni aryne complexes, illustrating the electronic impact of substituents ranging from the electron-donating methoxy group to electron-withdrawing fluorine and cyano groups.
| Substituent (R) | λmax of MLCT (nm) | Oxidation Potential (Eox, V vs. Fc/Fc+) | Key Crystallographic Feature | Reference |
| -OMe | 496 | -0.73 | trans influence of phosphine observed | [1] |
| -Me | 491 | -0.75 | trans influence of phosphine observed | [1] |
| -H | 485 | -0.69 | trans influence of phosphine observed | [1] |
| -F | 479 | -0.61 | trans influence of phosphine observed | [1] |
| -Cl | 480 | -0.59 | trans influence of phosphine observed | [1] |
| -CN | 466 | -0.42 | trans influence of phosphine observed | [1] |
This data demonstrates a clear trend: more electron-withdrawing groups cause a blue-shift in the metal-to-ligand charge transfer (MLCT) band and a higher oxidation potential, consistent with their inductive effects.[1] While detailed bond-length comparisons for a fluoro-methoxy-benzyne adduct are not available in this specific study, this comparative framework is precisely what researchers should apply when analyzing their own novel adducts. By comparing the crystallographic data of a new fluoro-methoxy-benzyne adduct to these established benchmarks, one can infer its electronic properties and predict its reactivity.
Caption: Factors influencing the regioselectivity of nucleophilic addition to a substituted benzyne.
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of air-sensitive organometallic compounds and should be adapted as necessary for specific fluoro-methoxy-benzyne precursors.[1]
Protocol 1: Synthesis of a CyPHOX–Ni Aryne Complex
Note: All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried, and solvents should be anhydrous.
-
Preparation of the Ni(0) Precursor: In a glovebox, dissolve Ni(COD)₂ and two equivalents of PPh₃ in toluene. Stir at room temperature for 1 hour to form Ni(PPh₃)₂(COD).
-
Oxidative Addition: To the solution from step 1, add one equivalent of the aryne precursor (e.g., 1-bromo-2-iodo-3-methoxybenzene). Stir at 80°C for 16 hours. The color of the solution will typically change, indicating a reaction.
-
Isolation of the σ-Aryl Complex: Remove the solvent under vacuum. Wash the resulting solid with pentane to remove unreacted starting materials. The product, [Ni(PPh₃)₂(σ-aryl)(Br)], can be purified by recrystallization if necessary.
-
Ligand Exchange: Dissolve the σ-aryl complex in THF and add one equivalent of the CyPHOX ligand. Stir at room temperature for 4 hours.
-
Benzyne Formation: Cool the solution to -35°C and add 1.1 equivalents of a strong base, such as sodium tert-butoxide (NaOtBu), as a solid. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Workup and Isolation: Filter the reaction mixture through Celite to remove salts. Concentrate the filtrate under vacuum. The resulting solid is the crude CyPHOX–Ni aryne complex, which can be purified by crystallization.
Protocol 2: Crystallization of Air-Sensitive Compounds
-
Prepare a Saturated Solution: In a glovebox, dissolve the purified aryne complex in a minimal amount of a suitable solvent (e.g., THF or benzene) in a small vial.
-
Set up Vapor Diffusion: Place the small vial inside a larger, sealable jar. Add a layer of a less polar, more volatile anti-solvent (e.g., pentane or hexane) to the bottom of the larger jar, ensuring the level is below the top of the small vial.
-
Seal and Wait: Seal the larger jar tightly. The anti-solvent will slowly diffuse into the solution in the small vial, reducing the solubility of the complex and promoting the growth of single crystals.
-
Isolate Crystals: Once suitable crystals have formed (this can take several days to weeks), carefully remove the mother liquor with a pipette and wash the crystals with a small amount of cold anti-solvent. Quickly coat the crystals in a cryoprotectant oil (e.g., Paratone-N) before mounting for X-ray analysis.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Under a microscope, select a well-formed single crystal and mount it on a cryo-loop.
-
Data Collection: Mount the crystal on the goniometer of the diffractometer, which is equipped with a cold stream (typically 100 K) to protect the crystal from decay. For air-sensitive samples, it is crucial to maintain the cold stream to prevent decomposition.
-
Structure Solution and Refinement: Collect a full sphere of diffraction data. Process the data using appropriate software to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters against the diffraction data.
Conclusion: A Path Forward for Rational Design
While a comprehensive database of crystallographic data for fluoro-methoxy-benzyne adducts is still emerging, the methodologies for their synthesis, characterization, and analysis are well-established. The case of CyPHOX–Ni aryne complexes demonstrates that a synergistic approach, combining meticulous synthesis, high-resolution single-crystal X-ray diffraction, and computational modeling, is essential to unraveling the subtle factors that control the reactivity of these valuable intermediates.[1]
For researchers in drug development and materials science, this guide provides a foundational framework. By applying these protocols and comparative analyses, the rational design of new functionalized aromatic molecules becomes more achievable. The ability to predict and control the regiochemical outcomes of benzyne reactions is a critical step in transforming these reactive intermediates from synthetic curiosities into reliable tools for building the molecules of the future.
References
-
Denman, B. N., Plasek, E. E., & Hoye, T. R. (2023). Ligand-Induced Regioselectivity in Metal-Catalyzed Aryne Reactions Using Borylaryl Triflates as Aryne Precursors. Organometallics, 42(10), 1035–1040. Available at: [Link]
- Hoye, T. R., & Plasek, E. E. (2022). Overcoming regioselectivity and accessibility challenges in aryne methodology. Abstracts of Papers of the American Chemical Society, 263, 1.
-
Plasek, E. E., DePorre, Y., & Hoye, T. R. (2021). Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization. JACS Au, 1(11), 1956–1966. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the appropriate Personal Protective Equipment (PPE) for handling 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene (CAS No. 114636-02-1). While comprehensive toxicological data for this specific compound is not widely published, a rigorous safety protocol can be established by analyzing its constituent chemical moieties: a halogenated aromatic ring and an organosilane group. This process, rooted in the precautionary principle, ensures a robust defense against potential chemical hazards.
Hazard Assessment: A Chemist's Perspective
The molecular structure of 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene suggests several potential hazards that dictate our PPE strategy. The difluorobenzene core is a halogenated aromatic compound; such substances are often associated with skin and eye irritation.[1][2] Organosilanes, while varying in reactivity, can also cause irritation and may react with moisture.[3] Furthermore, many substituted benzene derivatives are flammable liquids.[4][5][6]
Therefore, we must operate under the assumption that this compound is, at a minimum:
-
Potentially harmful if inhaled or ingested.[7]
This assessment is not a mere checklist; it is the causal foundation for every piece of equipment we select. We are not just protecting ourselves; we are validating the integrity of our experimental process by controlling all variables, including potential exposures.
Core Protective Equipment: Your First Line of Defense
Effective chemical handling is a system where each component of PPE serves a specific, indispensable function. All handling of this substance must occur within a certified chemical fume hood to minimize inhalation exposure.[1]
The eyes are exceptionally vulnerable to chemical splashes and vapors. Standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are mandatory.[1] Goggles provide a complete seal around the eyes, offering protection from splashes, irritating mists, and vapors that may be present even within a fume hood.[9]
-
Secondary Protection: For procedures involving larger volumes (>50 mL) or a heightened risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[3][9] The face shield protects the entire face from direct contact.
Skin contact is a primary route of exposure. The selection of appropriate gloves is critical and must account for both chemical resistance and dexterity.
-
Recommended Materials: Nitrile or neoprene gloves are recommended for handling halogenated organic compounds and organosilanes.[1][3] Nitrile gloves offer good general chemical resistance, while neoprene can provide superior protection against more aggressive chemicals.[9]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove gloves immediately if contamination is suspected, and always wash your hands thoroughly after removing them.[10]
| PPE Component | Standard/Specification | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN166) | Protects against splashes and vapors; essential for irritant compounds.[6] |
| Face Protection | Full Face Shield (worn over goggles) | Secondary barrier for face protection during high-splash-risk tasks.[3] |
| Hand Protection | Nitrile or Neoprene Gloves (Conforming to EN 374) | Provides a chemical-resistant barrier to prevent skin contact and absorption.[1][3] |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and clothing from splashes and provides a layer of fire resistance.[3] |
| Footwear | Closed-toe, chemical-resistant shoes | Prevents exposure from spills to the feet. |
-
Protective Clothing: A flame-resistant lab coat is required and should be kept fully buttoned.[9] Long pants and closed-toe shoes made of a non-porous material are mandatory to ensure no skin is exposed.[1]
-
Respiratory Protection: All procedures involving this chemical must be performed within a properly functioning and certified chemical fume hood.[1] This is the primary engineering control to prevent respiratory exposure. In the event of a large spill or ventilation failure, a NIOSH-certified respirator with organic vapor/acid gas cartridges may be necessary.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A self-validating protocol ensures that safety is an integral part of the workflow, not an afterthought.
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE in the correct order: lab coat, then goggles and/or face shield, and finally, gloves.
-
Handling: Conduct all transfers, measurements, and reactions within the fume hood. Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[3][4][5]
-
Post-Handling: Upon completion of work, wipe down the work area within the fume hood.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Next, remove the lab coat, followed by the face shield and goggles. Wash hands immediately and thoroughly with soap and water.
-
Emergency Readiness: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[6]
Caption: Workflow for handling 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene, including residual amounts in empty containers and contaminated materials like pipette tips or absorbent pads, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[11][12][13]
-
Container Management: Waste containers must be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.[10][12][14] Never dispose of halogenated solvents down the drain.[13] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
By adhering to this comprehensive PPE and handling guide, you build a culture of safety that protects not only yourself and your colleagues but also ensures the integrity and reproducibility of your scientific work.
References
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved March 4, 2026, from [Link]
-
Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. (2005, October 3). Cole-Parmer. Retrieved March 4, 2026, from [Link]
-
1,3-DIFLUOROBENZENE EXTRA PURE MSDS CAS-No. (2016, May 27). Loba Chemie. Retrieved March 4, 2026, from [Link]
-
Simultaneous Removal of Microplastics and Total Suspended Solids from Wastewater via a Novel Organosilane-Induced Agglomeration–Fixation Method at a Two-Stage Treatment Plant in Greece. (2026, March 3). MDPI. Retrieved March 4, 2026, from [Link]
-
Using PPE in the Laboratory (OHS102) Course Material. (2020, July 13). University of Alabama at Birmingham. Retrieved March 4, 2026, from [Link]
-
Halogenated Waste. (n.d.). University of Pennsylvania. Retrieved March 4, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign. Retrieved March 4, 2026, from [Link]
-
1,3-Difluoro-2-(trifluoromethoxy)benzene - GHS Data. (2025, October 15). U.S. Environmental Protection Agency. Retrieved March 4, 2026, from [Link]
-
7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill. Retrieved March 4, 2026, from [Link]
-
Halogenated Solvents. (n.d.). Washington State University. Retrieved March 4, 2026, from [Link]
-
Liquid waste. (n.d.). AgroParisTech. Retrieved March 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
